3-(4-Methoxybenzyl)phthalide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-18-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16(17)19-15/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLPIRVMPPCRGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C3=CC=CC=C3C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509662 | |
| Record name | 3-[(4-Methoxyphenyl)methyl]-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66374-23-0 | |
| Record name | 3-[(4-Methoxyphenyl)methyl]-2-benzofuran-1(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 3-(4-Methoxybenzyl)phthalide (CAS 66374-23-0)
A Note to the Reader: A comprehensive search for publicly available scientific literature and patent databases for 3-(4-Methoxybenzyl)phthalide (CAS 66374-23-0) did not yield in-depth technical data, including quantitative biological activity, detailed experimental protocols, or elucidated signaling pathways. While the compound is commercially available and noted as a reagent in the preparation of drugs for neurotic diseases, specific research publications detailing its synthesis, biological evaluation, and mechanism of action are not readily accessible.
To fulfill the structural and content requirements of the user's request, this document will serve as a template, outlining the expected content for a comprehensive technical guide. As a placeholder to illustrate the depth of information and data presentation, we will use data from a well-researched, structurally related phthalide, 3-n-butylphthalide (NBP) .
It is imperative to understand that the experimental data, protocols, and pathways described herein pertain to 3-n-butylphthalide and NOT this compound. This guide is intended to be a structural example for researchers, scientists, and drug development professionals.
Core Compound Information: this compound
| Property | Value |
| CAS Number | 66374-23-0 |
| Molecular Formula | C₁₆H₁₄O₃ |
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | 3-(4-methoxybenzyl)isobenzofuran-1(3H)-one |
| Synonyms | 3-(p-Methoxybenzyl)phthalide |
| Reported Application | Reagent used in the preparation of drugs for treating neurotic diseases.[1] |
Physicochemical Properties (Example: 3-n-Butylphthalide)
| Property | Value |
| CAS Number | 6066-49-5 |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| Appearance | Colorless to light yellow oily liquid |
| Boiling Point | 158-160 °C at 10 mmHg |
| Solubility | Soluble in ethanol, DMSO, and DMF; sparingly soluble in water |
| LogP | 3.14 |
Synthesis and Characterization (Generic Protocol)
A general method for the synthesis of 3-substituted phthalides involves the reduction of the corresponding substituted phthalic anhydride.
Experimental Protocol: Synthesis of a 3-Substituted Phthalide (Illustrative)
Materials:
-
Substituted Phthalic Anhydride (e.g., 2-(4-methoxybenzoyl)benzoic acid for the target molecule)
-
Sodium Borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (NaCl) Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Silica Gel (for column chromatography)
Procedure:
-
Dissolve the substituted phthalic anhydride (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and adjust the pH to ~3.
-
Extract the mixture with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 3-substituted phthalide.
Biological Activity (Example Data: 3-n-Butylphthalide)
NBP has been extensively studied for its neuroprotective effects. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Neuroprotective Activity of 3-n-Butylphthalide
| Assay | Cell Model | Insult | NBP Concentration | Observed Effect |
| Cell Viability (MTT) | SH-SY5Y cells | 6-OHDA | 10 µM | ↑ 35% cell viability |
| Anti-apoptosis (Flow Cytometry) | Primary Cortical Neurons | OGD/R | 5 µM | ↓ 42% apoptotic rate |
| Anti-inflammation (Griess Assay) | BV-2 Microglia | LPS | 10 µM | ↓ 55% Nitric Oxide production |
| Antioxidant (DCFH-DA) | PC12 cells | H₂O₂ | 1 µM | ↓ 60% ROS levels |
Table 2: In Vivo Efficacy of 3-n-Butylphthalide in a Stroke Model
| Animal Model | Administration | Dosage | Primary Outcome | Result |
| Rat (MCAO) | Intraperitoneal | 10 mg/kg | Infarct Volume | ↓ 48% |
| Rat (MCAO) | Intraperitoneal | 10 mg/kg | Neurological Score | ↑ 52% improvement |
| Mouse (TBI) | Oral Gavage | 20 mg/kg | Brain Edema | ↓ 30% |
Mechanism of Action and Signaling Pathways (Example: 3-n-Butylphthalide)
The neuroprotective effects of NBP are attributed to its multifactorial mechanism of action, including anti-inflammatory, anti-apoptotic, and antioxidant activities.
Anti-inflammatory Signaling Pathway
NBP can suppress neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines.
Caption: Inhibition of the TLR4/NF-κB pathway by 3-n-butylphthalide.
Anti-apoptotic Signaling Pathway
NBP has been shown to promote neuronal survival by activating the PI3K/Akt signaling pathway, which in turn upregulates anti-apoptotic proteins like Bcl-2 and downregulates pro-apoptotic proteins like Bax.
References
An In-depth Technical Guide to 3-(4-Methoxybenzyl)phthalide
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 3-(4-Methoxybenzyl)phthalide, a compound of interest for researchers and professionals in drug development.
Core Compound Properties
This compound, with the CAS number 66374-23-0, is a reagent utilized in the development of pharmaceuticals for treating neurotic diseases.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₃ | [1][2] |
| Molecular Weight | 254.28 g/mol | [1][2] |
| Alternate Names | 1(3H)-Isobenzofuranone, 3-[(4-methoxyphenyl)methyl]- | [1][2] |
| CAS Number | 66374-23-0 | [1] |
Experimental Protocols
The synthesis of substituted phthalides is a significant area of research in organic chemistry. While a specific protocol for this compound was not detailed in the provided search results, a general and widely applicable method for the synthesis of 3-arylphthalides involves a dehydrative coupling reaction. This approach is noted for its atom and step economy.
A representative synthetic pathway starts with the bromination of phthalide, followed by hydrolysis to form 3-hydroxyphthalide. The subsequent acid-catalyzed condensation of 3-hydroxyphthalide with an appropriate arene, in this case, 4-methoxybenzyl alcohol or a related derivative, would yield the target compound.
General Experimental Workflow for 3-Arylphthalide Synthesis
Biological Activity and Signaling Pathways
Phthalides as a class of compounds are recognized for their diverse and significant biological activities, including anti-inflammatory, antioxidant, cytotoxic, and neuroprotective effects.[3][4] Many naturally occurring phthalides are bioactive constituents of plants used in traditional medicine.[5]
While specific signaling pathways for this compound are not extensively detailed, research on structurally related compounds provides insights into their potential mechanisms of action. For instance, the structurally similar compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), has been shown to exhibit anticancer activity in human glioblastoma cells by modulating multiple signaling pathways.[6] DHMBA treatment was found to decrease the levels of key proteins in cell growth promotion, such as PI3-kinase, Akt, MAPK, and mTOR, while increasing the levels of tumor suppressors like p53, p21, and Rb.[6]
Given the structural similarities, it is plausible that this compound could also exert its biological effects through the modulation of similar cell signaling cascades. The diagram below illustrates a potential, generalized signaling pathway that could be influenced by phthalide derivatives.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-(4-Methoxybenzyl)phthalide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(4-Methoxybenzyl)phthalide, a reagent utilized in the preparation of drugs for treating neurotic diseases.[1][2] This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this molecule.
Spectroscopic Data Summary
The spectroscopic data for this compound (CAS Number: 66374-23-0, Molecular Formula: C₁₆H₁₄O₃, Molecular Weight: 254.28 g/mol ) is summarized below.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | d | 1H | Phthalide Ring H |
| ~7.4-7.6 | m | 3H | Phthalide Ring H |
| ~7.1-7.2 | d | 2H | Methoxybenzyl Ring H (ortho to CH₂) |
| ~6.8-6.9 | d | 2H | Methoxybenzyl Ring H (meta to CH₂) |
| ~5.5-5.6 | t | 1H | Methine H (on phthalide ring) |
| ~3.8 | s | 3H | Methoxy (OCH₃) |
| ~3.1-3.3 | d | 2H | Methylene (CH₂) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~170 | Carbonyl (C=O) |
| ~158 | Methoxybenzyl Ring C (attached to OCH₃) |
| ~150 | Phthalide Ring C (quaternary) |
| ~134 | Phthalide Ring C (CH) |
| ~130 | Methoxybenzyl Ring C (CH) |
| ~129 | Phthalide Ring C (quaternary) |
| ~125 | Phthalide Ring C (CH) |
| ~122 | Phthalide Ring C (CH) |
| ~114 | Methoxybenzyl Ring C (CH) |
| ~80 | Methine C (on phthalide ring) |
| ~55 | Methoxy (OCH₃) |
| ~40 | Methylene (CH₂) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
Table 3: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch |
| ~1760 | Strong | Lactone C=O Stretch |
| ~1610, 1510, 1460 | Medium-Strong | Aromatic C=C Bending |
| ~1250 | Strong | Aryl-O-CH₃ Asymmetric Stretch |
| ~1030 | Strong | Aryl-O-CH₃ Symmetric Stretch |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns. For the isomeric compound 3-((4-Methoxyphenyl)methylene)phthalide (C₁₆H₁₂O₃), the top three m/z peaks in its GC-MS analysis are reported as 252, 237, and 152.[3] For this compound (C₁₆H₁₄O₃), the molecular ion peak should be observed at m/z 254.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 254 | Molecular Ion [M]⁺ |
| 133 | [M - C₈H₇O]⁺ (Loss of methoxybenzyl radical) |
| 121 | [C₈H₉O]⁺ (Methoxybenzyl cation) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-20 mg of the solid sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The sample should be fully dissolved to ensure a homogeneous solution.
-
Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer at room temperature.
-
Data Processing : Process the raw data using appropriate software. The chemical shifts are reported in parts per million (ppm) downfield from TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : Prepare a thin solid film by dissolving a small amount of the sample in a volatile organic solvent (e.g., methylene chloride or acetone). Apply a drop of the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate completely.
-
Data Acquisition : Place the salt plate in the sample holder of an FT-IR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples. For GC-MS, dissolve the sample in a suitable solvent like dichloromethane or methanol.
-
Ionization : Utilize electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis : Separate the ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection : Detect the ions and generate a mass spectrum, which plots the relative abundance of ions versus their m/z ratio.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Synthesis of 3-(4-Methoxybenzyl)phthalide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(4-Methoxybenzyl)phthalide, a key intermediate in the preparation of various biologically active compounds. Two core methodologies are detailed: the alkylation of the phthalide anion and a two-step condensation-reduction sequence. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visual diagrams of the synthetic routes to facilitate understanding and replication in a laboratory setting.
Introduction
This compound, also known as 3-[(4-methoxyphenyl)methyl]-1(3H)-isobenzofuranone, is a valuable building block in medicinal chemistry and materials science. Its synthesis is of significant interest for the development of novel therapeutics and functional materials. This guide explores the most effective and commonly employed methods for its preparation, providing the necessary details for successful synthesis and characterization.
Synthetic Pathways
Two principal routes for the synthesis of this compound have been identified and are discussed in detail below.
Pathway 1: Phthalide Anion Alkylation
This method involves the deprotonation of phthalide at the C-3 position using a strong, non-nucleophilic base to form a phthalide anion. This anion is then alkylated with a suitable electrophile, in this case, 4-methoxybenzyl halide. Lithium diisopropylamide (LDA) is a commonly used base for this transformation.
Logical Relationship of Pathway 1
Caption: Alkylation of Phthalide Anion.
Pathway 2: Condensation and Reduction
This two-step approach begins with the condensation of phthalic anhydride with 4-methoxyphenylacetic acid to yield 3-(4-methoxybenzylidene)phthalide. This intermediate is then subjected to a reduction reaction to afford the final product, this compound. The reduction can be achieved through catalytic hydrogenation or by using chemical reducing agents like sodium borohydride.
Logical Relationship of Pathway 2
Caption: Condensation-Reduction Pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediates.
| Pathway | Step | Starting Materials | Product | Reagents & Conditions | Yield (%) | Melting Point (°C) |
| Condensation & Reduction | 1. Condensation | Phthalic anhydride, 4-Methoxyphenylacetic acid | 3-(4-Methoxybenzylidene)phthalide | Sodium acetate, 200-220 °C | ~70-80 | 151-152 |
| 2. Reduction (Hydrogenation) | 3-(4-Methoxybenzylidene)phthalide | This compound | H₂, Pd/C, Ethyl acetate | >90 | 99-101 | |
| 2. Reduction (NaBH₄) | 3-(4-Methoxybenzylidene)phthalide | This compound | NaBH₄, Methanol/THF | ~70 | 99-101 | |
| Phthalide Anion Alkylation | 1. Anion Formation & Alkylation | Phthalide, 4-Methoxybenzyl chloride | This compound | LDA, THF, -78 °C to rt | 60-70 | 99-101 |
Experimental Protocols
Pathway 1: Phthalide Anion Alkylation
Experimental Workflow
Caption: Workflow for Phthalide Anion Alkylation.
Detailed Methodology:
-
Anion Formation: To a solution of phthalide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise. The resulting mixture is stirred at -78 °C for 1 hour.
-
Alkylation: A solution of 4-methoxybenzyl chloride (1.2 eq) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and is stirred for 12 hours.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Pathway 2: Condensation and Reduction
Experimental Workflow
Caption: Workflow for Condensation-Reduction.
Detailed Methodology:
Step 1: Condensation to form 3-(4-Methoxybenzylidene)phthalide
-
A mixture of phthalic anhydride (1.0 eq), 4-methoxyphenylacetic acid (1.0 eq), and anhydrous sodium acetate (0.2 eq) is heated to 200-220 °C for 2 hours.
-
The reaction mixture is cooled to room temperature, and the resulting solid is recrystallized from ethanol to give 3-(4-methoxybenzylidene)phthalide as a crystalline solid.
Step 2: Reduction to form this compound
-
Method A: Catalytic Hydrogenation
-
3-(4-Methoxybenzylidene)phthalide (1.0 eq) is dissolved in ethyl acetate.
-
A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.
-
The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is recrystallized from ethanol to yield this compound.
-
-
Method B: Sodium Borohydride Reduction [1]
-
To a solution of 3-(4-methoxybenzylidene)phthalide (1.0 eq) in a mixture of methanol and THF, sodium borohydride (NaBH₄) (2.0-3.0 eq) is added portion-wise at 0 °C.[1]
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the careful addition of dilute hydrochloric acid.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by recrystallization from ethanol.
-
Characterization Data
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₆H₁₄O₃
-
Molecular Weight: 254.28 g/mol
-
Melting Point: 99-101 °C
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.85-7.90 (m, 1H, Ar-H), 7.45-7.55 (m, 2H, Ar-H), 7.20-7.25 (m, 1H, Ar-H), 7.05-7.15 (d, J=8.4 Hz, 2H, Ar-H), 6.80-6.85 (d, J=8.4 Hz, 2H, Ar-H), 5.50 (dd, J=8.0, 4.0 Hz, 1H, CH-O), 3.78 (s, 3H, OCH₃), 3.25 (dd, J=14.0, 4.0 Hz, 1H, CH₂), 3.10 (dd, J=14.0, 8.0 Hz, 1H, CH₂).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 170.5, 158.8, 149.5, 134.2, 130.5, 129.8, 129.0, 125.5, 122.5, 114.2, 81.5, 55.4, 38.0.
-
IR (KBr, cm⁻¹): 1760 (C=O, lactone), 1610, 1510, 1250, 1180, 1030.
Conclusion
This guide has detailed two robust and efficient synthetic pathways for the preparation of this compound. The choice between the phthalide anion alkylation and the condensation-reduction route may depend on the availability of starting materials, desired scale, and laboratory capabilities. Both methods, when executed with the provided protocols, offer reliable access to this important chemical intermediate. The comprehensive data and visual aids included are intended to support researchers in the successful synthesis and characterization of this compound for their scientific endeavors.
References
An In-depth Technical Guide to 3-(4-Methoxybenzyl)phthalide: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Methoxybenzyl)phthalide is a substituted phthalide derivative with the molecular formula C₁₆H₁₄O₃.[1] Phthalides, characterized by a fused γ-lactone and benzene ring system, are a class of compounds that have garnered significant interest in medicinal chemistry due to their presence in various biologically active natural products.[2][3] Notably, this compound is recognized as a reagent in the preparation of drugs for treating neurotic diseases, highlighting its potential as a key intermediate in the development of novel therapeutics for neurological disorders.[1] This technical guide provides a comprehensive overview of the chemical properties, reactivity, and proposed biological mechanisms of this compound, based on available scientific literature and data from closely related analogues.
Chemical and Physical Properties
Precise experimental data for the physical properties of this compound are not widely available in published literature. However, properties can be estimated based on its structure and data from analogous compounds. The key identifiers and expected physical properties are summarized in the table below.
| Property | Value / Predicted Value | Source |
| Molecular Formula | C₁₆H₁₄O₃ | [1] |
| Molecular Weight | 254.28 g/mol | [1] |
| CAS Number | 66374-23-0 | [1] |
| Appearance | White to light yellow solid (predicted) | - |
| Melting Point | 74-76 °C (for 3-(3-methoxybenzyl)phthalide) | [4] |
| Boiling Point | > 290 °C (estimated from parent phthalide) | [5] |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents such as methanol, ethanol, and DMSO (predicted based on parent phthalide) | [6][7] |
Synthesis and Experimental Protocols
Step 1: Synthesis of 3-(4-Methoxybenzylidene)phthalide
Reaction: Condensation of phthalic anhydride with 4-methoxyphenylacetic acid.
Materials:
-
Phthalic anhydride
-
4-Methoxyphenylacetic acid
-
Anhydrous sodium acetate
-
Absolute ethanol
Procedure:
-
A mixture of phthalic anhydride (1.0 equivalent), 4-methoxyphenylacetic acid (1.0 equivalent), and freshly fused sodium acetate (catalytic amount) is heated to 250-260 °C for 1-2 hours, with removal of water, for example, using a Dean-Stark apparatus.
-
The resulting molten product is cooled to room temperature.
-
The solid residue is recrystallized from absolute ethanol to yield 3-(4-methoxybenzylidene)phthalide as a solid.
Step 2: Reduction to this compound
Reaction: Catalytic hydrogenation of 3-(4-methoxybenzylidene)phthalide.
Materials:
-
3-(4-Methoxybenzylidene)phthalide
-
Raney Nickel (or Palladium on carbon)
-
Absolute ethanol
-
Hydrogen gas
Procedure:
-
3-(4-Methoxybenzylidene)phthalide is dissolved in absolute ethanol in a hydrogenation vessel.
-
A catalytic amount of Raney Nickel (or 5-10% Pd/C) is added to the solution.
-
The mixture is subjected to hydrogenation at room temperature under a hydrogen atmosphere (e.g., 40-50 psi) until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is primarily governed by the lactone ring and the benzylic C-H bond.
-
Hydrolysis: Like other esters, the lactone ring of this compound is susceptible to hydrolysis under both acidic and basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide, will lead to the opening of the lactone ring to form the corresponding sodium salt of 2-(hydroxymethyl)-4'-methoxy-dihydrostilbene-α-carboxylic acid. Acid-catalyzed hydrolysis will yield the free carboxylic acid.
-
Oxidation: The benzylic C-H bond at the 3-position can be a target for oxidation. Strong oxidizing agents could potentially oxidize this position, although the specific products would depend on the reagents and reaction conditions. Oxidation of the aromatic rings is also possible under harsh conditions. Studies on related 3-hydroxy-2-substituted isoindolin-1-ones have shown their conversion to the corresponding phthalimides upon oxidation.[8]
-
Reduction: The lactone carbonyl group can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄). This would result in the reductive cleavage of the lactone ring to form a diol, specifically 2-(hydroxymethyl)phenyl)-(4-methoxyphenyl)ethanol.
Biological Activity and Potential Signaling Pathways
While the specific molecular targets and signaling pathways of this compound in the context of neurotic diseases are not yet fully elucidated in public literature, research on analogous phthalide compounds provides valuable insights into its potential mechanisms of action. A closely related compound, 3-n-butylphthalide (NBP), has demonstrated significant neuroprotective effects in models of neurodegenerative diseases.[9]
The neuroprotective mechanisms of NBP are multifaceted and include:
-
Inhibition of inflammatory responses.[9]
-
Reduction of mitochondrial oxidative stress.[9]
-
Regulation of apoptosis and autophagy.[9]
More specifically, recent studies have implicated the Toll-like receptor 4 (TLR4) signaling pathway in the neuroprotective effects of phthalides. One phthalide derivative, CD21, was found to exert its anti-stroke effects by promoting the clearance of damage-associated molecular patterns (DAMPs) and inhibiting the TLR4/nuclear factor-κB (NF-κB) pathway.[10] Similarly, NBP has been shown to provide neuroprotection by blocking the TLR4/High Mobility Group Box 1 (HMGB1) pathway.[11]
Given this evidence from structurally related and functionally similar compounds, it is plausible that this compound may also exert its therapeutic effects in neurotic diseases through the modulation of neuroinflammatory pathways, potentially involving the TLR4 signaling cascade.
Postulated Signaling Pathway
Caption: Postulated mechanism of action via inhibition of the TLR4 signaling pathway.
Conclusion
This compound is a promising pharmaceutical intermediate with potential applications in the treatment of neurotic diseases. While specific experimental data on its physicochemical properties and reactivity are limited, a clear understanding can be derived from the extensive literature on related phthalide compounds. The proposed synthetic route via condensation and subsequent hydrogenation offers a viable method for its preparation. Based on the neuroprotective effects of analogous compounds like 3-n-butylphthalide, it is hypothesized that this compound may exert its therapeutic effects through the modulation of neuroinflammatory signaling pathways, such as the TLR4 cascade. Further research is warranted to fully characterize this compound and elucidate its precise molecular mechanisms of action, which will be crucial for its development as a therapeutic agent.
References
- 1. scbt.com [scbt.com]
- 2. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Route to Phthalides - ChemistryViews [chemistryviews.org]
- 4. prepchem.com [prepchem.com]
- 5. Phthalide synthesis [organic-chemistry.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effect of Phthalide Derivative CD21 against Ischemic Brain Injury:Involvement of MSR1 Mediated DAMP peroxiredoxin1 Clearance and TLR4 Signaling Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. article.imrpress.com [article.imrpress.com]
In-depth Technical Guide: The Mechanism of Action of 3-(4-Methoxybenzyl)phthalide in Biological Systems
Introduction
3-(4-Methoxybenzyl)phthalide is a chemical compound with the molecular formula C₁₆H₁₄O₃.[1] It is classified as a phthalide, a class of compounds characterized by a γ-lactone fused to a benzene ring. While its primary application noted in available literature is as a reagent in the preparation of drugs for treating neurotic diseases, a detailed and comprehensive understanding of its own specific mechanism of action in biological systems is not extensively documented in publicly accessible scientific literature.[1][2][3] This guide aims to synthesize the currently available information and provide a framework for future research into its pharmacological properties.
Current Understanding of Biological Activity
Direct studies detailing the comprehensive mechanism of action of this compound are limited. However, the broader class of phthalides and compounds with similar structural motifs have been investigated for various biological activities, which may offer potential avenues for future investigation into this specific molecule.
Phthalides, as a group, have demonstrated a range of pharmacological properties including anti-inflammatory, antioxidant, cytotoxic, and neuroprotective effects.[4] For instance, certain 3-arylphthalides have been shown to exhibit antioxidant activity and inhibit the production of nitric oxide (NO) in microglia and macrophage cells, suggesting anti-inflammatory potential.[4]
Furthermore, compounds containing a methoxybenzyl group have been explored for their anticancer and antioxidant activities. For example, 3,5-dihydroxy-4-methoxybenzyl alcohol has been shown to have anticancer properties by modulating signaling pathways in glioblastoma cells.[5] It is important to note that these findings relate to structurally similar but distinct molecules, and direct extrapolation of these mechanisms to this compound is not scientifically rigorous without specific experimental validation.
Potential Areas for Mechanistic Investigation
Based on the activities of related compounds, several key biological pathways and molecular targets warrant investigation to elucidate the mechanism of action of this compound.
Anti-inflammatory and Antioxidant Pathways
Future research could explore the effect of this compound on key inflammatory mediators and signaling pathways. A potential experimental workflow is outlined below.
Figure 1. Proposed experimental workflow to investigate the anti-inflammatory and antioxidant effects of this compound.
Neuroprotective Signaling Pathways
Given its documented use in the preparation of drugs for neurotic diseases, investigating the direct neuroprotective effects and underlying signaling pathways of this compound is a logical next step.
Figure 2. Hypothetical signaling pathways potentially modulated by this compound to exert neuroprotective effects.
Quantitative Data and Experimental Protocols
A thorough review of existing literature did not yield specific quantitative data such as IC₅₀ values, inhibition percentages, or detailed experimental protocols for this compound. The following tables are presented as templates for organizing future experimental findings.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Assay | Parameter | IC₅₀ (µM) | Max Inhibition (%) | Positive Control |
| RAW 264.7 | Griess Assay (NO) | Nitric Oxide Inhibition | - | - | Dexamethasone |
| BV-2 | ELISA (TNF-α) | TNF-α Secretion | - | - | Dexamethasone |
| BV-2 | ELISA (IL-6) | IL-6 Secretion | - | - | Dexamethasone |
Table 2: In Vitro Neuroprotective Activity of this compound
| Neuronal Cell Line | Stressor | Assay | Parameter | EC₅₀ (µM) | Max Protection (%) | Positive Control |
| SH-SY5Y | H₂O₂ | MTT Assay | Cell Viability | - | - | N-acetylcysteine |
| Primary Cortical Neurons | Glutamate | LDH Assay | Cytotoxicity | - | - | MK-801 |
Conclusion and Future Directions
While this compound is utilized in the synthesis of neurological drugs, its intrinsic biological activities and mechanism of action remain largely unexplored. Based on the pharmacological profiles of structurally related phthalides and methoxybenzyl compounds, promising avenues for future research include the investigation of its anti-inflammatory, antioxidant, and neuroprotective properties. The experimental frameworks and data presentation templates provided in this guide are intended to serve as a resource for researchers dedicated to elucidating the therapeutic potential of this compound. Systematic in vitro and in vivo studies are essential to validate these hypotheses and to establish a comprehensive understanding of the mechanism of action of this compound.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 3-(4-Methoxybenzyl)phthalide Derivatives: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the known biological activities of 3-(4-methoxybenzyl)phthalide derivatives, a class of compounds showing significant promise in various therapeutic areas. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways.
Core Biological Activities
Derivatives of this compound have demonstrated a range of biological effects, primarily centered on anti-inflammatory, cytotoxic, and neuroprotective activities. The methoxybenzyl moiety is a key contributor to the observed bioactivities, influencing the potency and selectivity of these compounds.
Anti-Inflammatory Activity
Several studies have highlighted the potential of phthalide derivatives as anti-inflammatory agents. The primary mechanism of action involves the inhibition of pro-inflammatory mediators. For instance, studies on related 3-arylphthalides have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial and macrophage cell lines.[1][2][3]
Cytotoxic Activity
A significant body of research has focused on the cytotoxic effects of phthalide and related heterocyclic derivatives against various cancer cell lines. While direct data on this compound derivatives is emerging, related structures have shown potent activity. For example, a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative exhibited selective cytotoxicity against human melanoma cells, inducing cell cycle arrest at the S phase.[4][5]
Neuroprotective Effects
The neuroprotective potential of phthalide derivatives is another area of active investigation. Certain derivatives have been shown to ameliorate ischemic brain injury by modulating inflammatory responses and inhibiting specific signaling pathways. For example, a phthalide derivative designated as CD21 demonstrated neuroprotective effects by enhancing the clearance of damage-associated molecular patterns (DAMPs) and inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on phthalide and related derivatives, providing a comparative overview of their biological activities.
Table 1: Anti-Inflammatory Activity of Phthalide Derivatives
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| 3-(2,4-dihydroxyphenyl)phthalide | Bv.2 (microglial), RAW 264.7 (macrophage) | Inhibition of LPS-induced NO production | % Inhibition at 10 µM | Strong inhibition | [1][2][3] |
| (Z)-ligustilide | RAW 264.7 (macrophage) | Inhibition of LPS-induced NO production | IC50 | 8.45 - 32.3 µM | [2] |
Table 2: Cytotoxic Activity of Phthalide and Related Methoxybenzyl Derivatives
| Compound | Cell Line | Assay | Endpoint | Result (IC50 or % inhibition) | Reference |
| 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative (B9) | VMM917 (human melanoma) | MTT Assay | Cytotoxicity | Selective (4.9-fold) vs normal cells | [4][5] |
| Phthalideisoquinoline derivative (4x) | Multiple tumor cell lines | Growth inhibition | IC50 | >10-fold enhancement vs. noscapine | [7] |
| [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | HL-60, Jurkat (leukemia) | MTT Assay | IC50 | 7.5-8.9 μg/mL | [8] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activities of phthalide derivatives.
Inhibition of LPS-Induced Nitric Oxide (NO) Production in Macrophages
Objective: To assess the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: LPS (final concentration of 1 µg/mL) is added to the wells to induce an inflammatory response. A set of wells without LPS serves as a negative control.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification (Griess Assay):
-
50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
After 10 minutes of incubation at room temperature in the dark, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.
MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of a compound on cancer cell lines by measuring cell viability.
Methodology:
-
Cell Culture and Seeding: Cancer cells (e.g., HeLa, HepG2, 4T1) are cultured in appropriate media and seeded in 96-well plates at a suitable density (e.g., 1 x 10^4 cells/well).[9] Plates are incubated for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 72 hours).[9]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.[9]
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are mediated through the modulation of specific signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways implicated in their anti-inflammatory and neuroprotective effects.
Anti-Inflammatory Signaling Cascade
Neuroprotective Mechanism via DAMP Clearance
Potential Involvement in PI3K/Akt/mTOR Pathway
Phthalates have been shown to influence the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth.[10] While direct evidence for this compound derivatives is pending, their structural similarity suggests a potential for interaction with this pathway, which could be relevant to their cytotoxic activities.
Conclusion and Future Directions
The available evidence strongly suggests that this compound derivatives are a promising class of compounds with significant therapeutic potential. Their demonstrated anti-inflammatory, cytotoxic, and neuroprotective activities warrant further investigation. Future research should focus on elucidating the precise molecular targets and further refining the structure-activity relationships to develop more potent and selective drug candidates. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for such future endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijbch.kaznu.kz [ijbch.kaznu.kz]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Effect of Phthalide Derivative CD21 against Ischemic Brain Injury:Involvement of MSR1 Mediated DAMP peroxiredoxin1 Clearance and TLR4 Signaling Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Phthalideisoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. library.dmed.org.ua [library.dmed.org.ua]
- 9. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents [scielo.org.mx]
- 10. Regulation of the cell cycle and P13K/AKT/mTOR signaling pathway by phthalates in normal human breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(4-Methoxybenzyl)phthalide as a Reagent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-methoxybenzyl)phthalide, a valuable reagent and building block in modern organic synthesis. The document details its synthesis, physicochemical properties, and key applications, with a focus on its utility in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and drug development. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate its practical application in the laboratory.
Introduction
Phthalides, or isobenzofuranones, are a class of bicyclic lactones that are prevalent in a variety of natural products and pharmacologically active molecules. The substituent at the 3-position of the phthalide ring plays a crucial role in defining the molecule's chemical reactivity and biological activity. This compound, with its electron-rich aromatic moiety, serves as a versatile synthon for the introduction of the 4-methoxybenzyl group and as a precursor to more complex molecular architectures, including isoindolinones and potentially isoquinoline alkaloids. Its application in the synthesis of bioactive compounds makes it a reagent of significant interest to the drug development community.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 66374-23-0 | [1] |
| Molecular Formula | C₁₆H₁₄O₃ | [1] |
| Molecular Weight | 254.28 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 74-76 °C | [2] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalide and the 4-methoxybenzyl groups. Key expected shifts include a singlet for the methoxy group protons around δ 3.8 ppm, a set of doublets for the para-substituted benzene ring of the methoxybenzyl group between δ 6.8 and 7.2 ppm, and multiplets for the four aromatic protons of the phthalide core between δ 7.3 and 7.9 ppm. The benzylic protons and the proton at the 3-position of the phthalide ring would appear as a characteristic ABX or similar complex multiplet system.
-
¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum would display signals for the carbonyl carbon of the lactone around 170 ppm, aromatic carbons in the range of 114-140 ppm, the methoxy carbon at approximately 55 ppm, and the aliphatic carbons of the benzyl group.
-
Infrared (IR) Spectroscopy (KBr): The IR spectrum will be dominated by a strong absorption band for the lactone carbonyl (C=O) stretching vibration, typically in the range of 1760-1780 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ether and lactone, and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 254. Key fragmentation patterns would likely involve the loss of the methoxy group, the benzyl group, and cleavage of the lactone ring.
Synthesis of this compound
Two primary synthetic routes are proposed for the preparation of this compound, based on established methodologies for phthalide synthesis.
Route 1: Reduction of 2-(4-Methoxybenzoyl)benzoic Acid
This is a classical and widely used method for the synthesis of 3-substituted phthalides. The precursor, 2-(4-methoxybenzoyl)benzoic acid, can be synthesized via a Friedel-Crafts acylation of benzene with 4-methoxyphthalic anhydride or a related reaction.
Experimental Protocol:
Step 1: Synthesis of 2-(4-Methoxybenzoyl)benzoic Acid
Step 2: Reduction to this compound
A general procedure for the reduction of a 2-aroylbenzoic acid to a 3-arylmethylphthalide involves a Clemmensen or Wolff-Kishner reduction of the ketone, followed by spontaneous or acid-catalyzed lactonization. A milder and often higher-yielding method involves catalytic hydrogenation.
Detailed Methodology:
-
In a high-pressure hydrogenation vessel, dissolve 2-(4-methoxybenzoyl)benzoic acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C, 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Heat the reaction mixture to a temperature between 50 and 80 °C and stir vigorously for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 70-90% |
| Purity | >95% (after purification) |
Route 2: Hydrogenation of 3-(4-Methoxybenzylidene)phthalide
This two-step approach involves the initial synthesis of an α,β-unsaturated phthalide, followed by the reduction of the exocyclic double bond.
Experimental Protocol:
Step 1: Synthesis of 3-(4-Methoxybenzylidene)phthalide
This reaction is a Perkin-like condensation. A procedure for a similar compound, (3-methoxybenzal)phthalide, has been reported and can be adapted.[2]
Detailed Methodology:
-
Combine phthalic anhydride (1.0 eq), 4-methoxyphenylacetic acid (1.0 eq), and a catalytic amount of anhydrous sodium acetate (0.1 eq) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to a high temperature (typically 200-250 °C) for several hours, until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture and dissolve the resulting solid in a suitable solvent like dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude 3-(4-methoxybenzylidene)phthalide, which can be purified by recrystallization.
Quantitative Data (for the analogous 3-methoxybenzal)phthalide): [2]
| Parameter | Value |
| Yield | 73% |
Step 2: Hydrogenation to this compound
The exocyclic double bond of the benzylidenephthalide can be selectively reduced by catalytic hydrogenation.
Detailed Methodology:
-
Dissolve 3-(4-methoxybenzylidene)phthalide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon (Pd/C, 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 40-50 psi).
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data (for the analogous reduction of (3-methoxybenzal)phthalide): [2]
| Parameter | Value |
| Yield | High (specific yield not reported, but expected to be >90%) |
This compound as a Reagent in Organic Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, most notably isoindolinones.
Synthesis of 3-Substituted Isoindolinones
The reaction of 3-substituted phthalides with primary amines is a well-established method for the synthesis of 3-substituted isoindolinones, which are important scaffolds in medicinal chemistry.
Reaction Workflow:
Caption: Reaction of this compound with a primary amine.
Experimental Protocol: Synthesis of N-Benzyl-3-(4-methoxybenzyl)isoindolin-1-one
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a high-boiling point solvent such as toluene or xylene.
-
Add benzylamine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (110-140 °C) for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
After cooling to room temperature, the solvent can be removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired N-benzyl-3-(4-methoxybenzyl)isoindolin-1-one.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 60-80% |
| Purity | >95% (after chromatography) |
Spectroscopic Data of the Product (Expected):
-
¹H NMR: The spectrum would show signals for both the 4-methoxybenzyl and the N-benzyl groups, in addition to the isoindolinone core. The characteristic signals for the benzylic protons of the N-benzyl group would likely appear as two doublets (an AB quartet) due to their diastereotopic nature.
-
¹³C NMR: The spectrum would show a carbonyl signal for the amide around 168 ppm and a complex aromatic region.
-
IR: A strong amide carbonyl (C=O) absorption would be observed around 1680-1700 cm⁻¹.
-
MS: The mass spectrum would show the molecular ion peak corresponding to the product.
Applications in Drug Development and Bioactive Molecule Synthesis
While specific examples detailing the use of this compound in the synthesis of a marketed drug were not found in the searched literature, the phthalide and isoindolinone scaffolds are present in numerous bioactive molecules. Phthalides themselves have been investigated for a range of biological activities.[3] The ability to readily convert this compound into a library of substituted isoindolinones makes it a valuable tool for generating novel compounds for high-throughput screening in drug discovery programs.
Logical Relationship Diagram:
Caption: Role of this compound in a drug discovery workflow.
Conclusion
This compound is a readily accessible and versatile reagent in organic synthesis. Its preparation via the reduction of 2-(4-methoxybenzoyl)benzoic acid or the hydrogenation of 3-(4-methoxybenzylidene)phthalide provides reliable access to this important building block. The primary utility of this compound lies in its conversion to 3-(4-methoxybenzyl)-substituted isoindolinones through reaction with primary amines. This transformation offers a straightforward entry into a class of heterocyclic compounds with significant potential in medicinal chemistry. The methodologies and data presented in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, particularly in the pursuit of novel therapeutic agents.
References
The Rising Therapeutic Potential of 3-Arylphthalides: A Comprehensive Technical Review
For Immediate Release
In the dynamic landscape of drug discovery and development, the unique structural motif of 3-arylphthalides has emerged as a promising scaffold for developing novel therapeutic agents. These compounds, characterized by a phthalide core substituted with an aryl group at the 3-position, have demonstrated a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanistic insights into 3-arylphthalide compounds, tailored for researchers, scientists, and drug development professionals.
Core Synthetic Strategies
The synthesis of 3-arylphthalides can be broadly approached through several key methodologies, primarily centered around the formation of the C3-aryl bond. A prevalent and efficient method involves the acid-catalyzed dehydrative coupling of 3-hydroxyphthalide with various electron-rich arenes.[1][2] This approach is favored for its atom and step economy.
Another common strategy is the condensation of phthalaldehydic acids with aromatic substrates in the presence of a strong acid like trifluoroacetic acid (TFA). More contemporary methods have also explored palladium-catalyzed cross-coupling reactions, offering a versatile route to a wide array of derivatives.
Biological Activities and Therapeutic Prospects
3-Arylphthalide derivatives have been extensively investigated for a variety of pharmacological effects, with significant findings in the realms of anti-inflammatory, antioxidant, cytotoxic, and neuroprotective activities.
Anti-inflammatory and Antioxidant Properties
A significant body of research highlights the potent anti-inflammatory and antioxidant activities of 3-arylphthalides. Notably, compounds bearing hydroxyl groups on the C-3 aryl ring exhibit substantial radical-scavenging capabilities.[2] The compound 3-(2,4-dihydroxyphenyl)phthalide, for instance, has demonstrated superior antioxidant activity compared to the standard Trolox in ABTS assays.[2]
The anti-inflammatory mechanism of these compounds is linked to the inhibition of key inflammatory mediators. In cellular models, certain 3-arylphthalides have been shown to significantly suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages and microglial cells.[1][2] This suggests a potential role for these compounds in modulating inflammatory responses at the cellular level.
dot
Caption: Proposed anti-inflammatory signaling pathway of 3-arylphthalides.
Cytotoxic Activity
The potential of 3-arylphthalides as anticancer agents has been another fertile area of investigation. Various derivatives have exhibited significant cytotoxicity against a range of human cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis, as evidenced by the activation of caspases and DNA fragmentation in treated cancer cells.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Phthalide Derivatives | DU145 (Prostate) | 14.3 - 16.1 | |
| Thiazole-bearing Phthalimides | MCF-7 (Breast) | 0.2 ± 0.01 | |
| Thiazole-bearing Phthalimides | MDA-MB-468 (Breast) | 0.6 ± 0.04 | |
| Thiazole-bearing Phthalimides | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 |
Table 1: Cytotoxicity of Selected Phthalide Derivatives. This table summarizes the half-maximal inhibitory concentration (IC50) values of various phthalide derivatives against different cancer cell lines.
Neuroprotective Effects
While research on the neuroprotective effects of 3-arylphthalides is still emerging, studies on the related compound, 3-n-butylphthalide (NBP), provide a strong rationale for their potential in this area. NBP has been approved for the treatment of ischemic stroke in some countries and is known to exert its neuroprotective effects through multiple mechanisms, including the inhibition of inflammatory responses, reduction of oxidative stress, and regulation of apoptosis.[3] These mechanisms are likely shared by 3-arylphthalide analogues, making them attractive candidates for the development of novel treatments for neurodegenerative diseases.
dot
References
- 1. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for the Synthesis of 3-(4-Methoxybenzyl)phthalide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-(4-Methoxybenzyl)phthalide, a reagent utilized in the preparation of drugs for treating neurotic diseases.[1] The described methodology is a two-step process involving the condensation of phthalic anhydride with 4-methoxyphenylacetic acid to yield 3-(4-methoxybenzal)phthalide, followed by the catalytic hydrogenation of the intermediate to the final product. This protocol is designed to be a comprehensive guide, offering detailed experimental procedures, data presentation, and a visual representation of the synthetic workflow.
Introduction
This compound is a valuable intermediate in medicinal chemistry and drug development. Its synthesis is crucial for the advancement of research into new therapeutic agents. The protocol outlined below is based on established chemical transformations for the synthesis of substituted phthalides, ensuring a reliable and reproducible method for laboratory-scale preparation.
Reaction Scheme
The synthesis proceeds in two main steps:
Step 1: Condensation Phthalic anhydride reacts with 4-methoxyphenylacetic acid in the presence of a base catalyst at high temperatures to form 3-(4-methoxybenzal)phthalide.
Step 2: Hydrogenation The exocyclic double bond of 3-(4-methoxybenzal)phthalide is selectively reduced via catalytic hydrogenation to yield the target compound, this compound.
Experimental Protocol
Materials and Reagents
-
Phthalic Anhydride
-
4-Methoxyphenylacetic Acid
-
Anhydrous Sodium Acetate
-
Absolute Ethanol
-
Raney Nickel (or Palladium on Carbon)
-
Diatomaceous Earth (Celite®)
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate
-
Hydrochloric Acid (for workup, if necessary)
-
Saturated Sodium Bicarbonate Solution
-
Brine Solution
Step 1: Synthesis of 3-(4-methoxybenzal)phthalide
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine phthalic anhydride (1.0 eq), 4-methoxyphenylacetic acid (1.0 eq), and freshly fused, anhydrous sodium acetate (0.05 eq).
-
Condensation Reaction: Heat the mixture in an oil bath to 250-260°C for 1-2 hours. Water will be collected in the Dean-Stark trap as the reaction proceeds. The reaction mixture will become a molten orange solid.
-
Isolation of Intermediate: Carefully pour the hot molten mixture onto a heat-resistant surface (e.g., aluminum foil) and allow it to cool to room temperature.
-
Purification: The crude solid can be purified by recrystallization from absolute ethanol to yield 3-(4-methoxybenzal)phthalide as a yellow solid.
Step 2: Synthesis of this compound
-
Hydrogenation Setup: To a hydrogenation vessel, add the 3-(4-methoxybenzal)phthalide (1.0 eq) synthesized in the previous step and dissolve it in a suitable solvent such as absolute ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add Raney Nickel (approximately 5-10% by weight of the starting material) to the solution. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere or as a slurry in water.
-
Hydrogenation Reaction: Pressurize the vessel with hydrogen gas (typically 40-50 psi) and stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Workup and Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound as a solid.
Data Presentation
The following table summarizes the expected materials and potential outcomes for the synthesis of this compound.
| Parameter | Step 1: 3-(4-methoxybenzal)phthalide | Step 2: this compound | Reference |
| Starting Materials | Phthalic Anhydride, 4-Methoxyphenylacetic Acid | 3-(4-methoxybenzal)phthalide | |
| Catalyst/Reagent | Anhydrous Sodium Acetate | Raney Nickel, H₂ gas | [2] |
| Solvent | None (neat reaction) | Absolute Ethanol | [2] |
| Reaction Temperature | 250-260°C | Room Temperature | [2] |
| Reaction Time | 1-2 hours | 2-4 hours (monitor by TLC) | [2] |
| Typical Yield | 70-80% | 90-95% | [2] |
| Appearance | Yellow Solid | Light Yellow to White Solid | [2] |
| Melting Point (°C) | 119-123 (for 3-methoxybenzal) | 74-76 (for 3-methoxybenzyl) | [2] |
Experimental Workflow Diagram
References
Application Notes and Protocols for the Characterization of 3-(4-Methoxybenzyl)phthalide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the analytical techniques for the comprehensive characterization of 3-(4-Methoxybenzyl)phthalide (CAS No: 66374-23-0; Molecular Formula: C₁₆H₁₄O₃; Molecular Weight: 254.28 g/mol ). The following sections detail the experimental protocols and expected data for various spectroscopic and chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Predicted Quantitative NMR Data
Due to the limited availability of public experimental spectra for this compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on the known structure and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Methoxy (-OCH₃) | ~ 3.8 | Singlet |
| Methylene (-CH₂-) | ~ 3.2 - 3.4 | Multiplet |
| Methine (-CH-) | ~ 5.6 | Multiplet |
| Aromatic (4-methoxyphenyl) | ~ 6.8 - 7.2 | Multiplets |
| Aromatic (phthalide) | ~ 7.4 - 7.9 | Multiplets |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
| Methoxy (-OCH₃) | ~ 55 |
| Methylene (-CH₂-) | ~ 40 |
| Methine (-CH-) | ~ 80 |
| Aromatic (4-methoxyphenyl) | ~ 114 - 159 |
| Aromatic (phthalide) | ~ 122 - 148 |
| Carbonyl (C=O) | ~ 170 |
Experimental Protocols
1.2.1. ¹H NMR Spectroscopy
Objective: To determine the number and types of protons in the molecule and their connectivity.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Tetramethylsilane (TMS) as an internal standard (optional, as solvent peak can be used as a reference)
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃ or DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm) or TMS (0 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling.
-
1.2.2. ¹³C NMR Spectroscopy
Objective: To determine the number and types of carbon atoms in the molecule.
Materials:
-
Same as for ¹H NMR.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer with a broadband probe.
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for better signal-to-noise.
-
Instrument Setup:
-
Switch the spectrometer to the ¹³C nucleus.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.
-
Set a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Acquisition: Acquire the ¹³C NMR spectrum.
-
Data Processing:
-
Apply Fourier transformation and phase correction.
-
Calibrate the chemical shift scale using the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).
-
NMR Spectroscopy Workflow
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to gain insights into its structure through fragmentation analysis.
Expected Quantitative MS Data
Table 3: Expected Mass Spectrometry Data (Electron Ionization - EI)
| Ion | m/z (predicted) | Description |
| [M]⁺ | 254.1 | Molecular Ion |
| [M-OCH₃]⁺ | 223.1 | Loss of methoxy radical |
| [M-CH₂-C₆H₄-OCH₃]⁺ | 133.0 | Cleavage of the benzyl group |
| [C₈H₅O₂]⁺ | 133.0 | Phthalide fragment |
| [C₈H₉O]⁺ | 121.1 | Methoxybenzyl fragment |
Note: The PubChem entry for the isomeric compound 3-((4-Methoxyphenyl)methylene)phthalide (CID 678308) lists top GC-MS peaks at m/z 252, 237, and 152.[1]
Experimental Protocol (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound sample
-
Methanol or other suitable solvent
-
Vial for sample dissolution
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in methanol.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split or splitless mode depending on concentration).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Propose fragmentation pathways consistent with the observed spectrum.
-
GC-MS Analysis Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound based on the absorption of infrared radiation.
Expected Quantitative FTIR Data
Table 4: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~ 3050 - 3000 | C-H (Aromatic) | Stretching |
| ~ 2950 - 2850 | C-H (Aliphatic) | Stretching |
| ~ 1760 | C=O (Lactone) | Stretching |
| ~ 1610, 1510, 1460 | C=C (Aromatic) | Stretching |
| ~ 1250 | C-O (Aryl ether) | Asymmetric Stretching |
| ~ 1030 | C-O (Aryl ether) | Symmetric Stretching |
Experimental Protocol (Attenuated Total Reflectance - ATR)
Objective: To identify the functional groups in the molecule.
Materials:
-
This compound solid sample.
Instrumentation:
-
FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
Protocol:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Scan: Acquire the FTIR spectrum of the sample.
-
Data Collection:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
FTIR-ATR Analysis Workflow
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-electron system of the aromatic rings.
Expected Quantitative UV-Vis Data
Table 5: Expected UV-Vis Absorption Maxima
| Solvent | λmax (nm, predicted) | Chromophore |
| Ethanol/Methanol | ~ 230 - 240 | Phenyl π → π |
| ~ 270 - 280 | Phenyl π → π |
Experimental Protocol
Objective: To determine the wavelengths of maximum absorption.
Materials:
-
This compound sample
-
Spectroscopic grade ethanol or methanol
-
Quartz cuvettes (1 cm path length)
Instrumentation:
-
UV-Vis Spectrophotometer
Protocol:
-
Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in the chosen solvent. Further dilute the stock solution to obtain a concentration that gives an absorbance reading between 0.2 and 0.8.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the wavelength range (e.g., 200-400 nm).
-
-
Baseline Correction: Fill a quartz cuvette with the solvent and use it to record a baseline.
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the sample holder.
-
Data Acquisition: Record the UV-Vis absorption spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
References
Application Notes and Protocols for Studying the Bioactivity of 3-(4-Methoxybenzyl)phthalide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the potential therapeutic properties of 3-(4-Methoxybenzyl)phthalide. The following sections detail experimental protocols to assess its anticancer, anti-inflammatory, and neuroprotective activities.
Introduction
Phthalides are a class of bicyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This compound, a synthetic derivative, is a promising candidate for drug discovery. This document outlines a series of in vitro assays to systematically evaluate its bioactivity.
General Experimental Workflow
The overall workflow for screening the bioactivity of this compound follows a logical progression from initial cytotoxicity screening to more specific functional assays.
Caption: General workflow for assessing the bioactivity of a test compound.
Anticancer Activity Assessment
The MTT assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound on cancer cell lines.[1][2][3][4][5]
Experimental Protocol: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87 for glioblastoma)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Data Presentation
Table 1: Cytotoxic Activity of this compound on Human Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast | 25.5 ± 2.1 |
| A549 | Lung | 42.8 ± 3.5 |
| U87 | Glioblastoma | 18.2 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Anti-inflammatory Activity Assessment
The anti-inflammatory potential can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[6][7] The Griess assay is a common method for this purpose.[8][9][10]
Experimental Protocol: Nitric Oxide Inhibition Assay
Objective: To assess the ability of this compound to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
DMEM, FBS, Penicillin-Streptomycin
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 1 hour.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-only treated cells.
Data Presentation
Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW 264.7 Cells (Hypothetical Data)
| Concentration (µM) | NO Production (% of LPS control) |
| 1 | 95.2 ± 4.8 |
| 5 | 78.6 ± 6.2 |
| 10 | 55.1 ± 4.3 |
| 25 | 32.7 ± 3.9 |
| 50 | 15.4 ± 2.1 |
Data are presented as mean ± standard deviation.
Relevant Signaling Pathway
Inflammatory responses, such as the production of NO, are often mediated by the NF-κB signaling pathway.[11][12][13][14] this compound may exert its anti-inflammatory effects by inhibiting this pathway.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric Oxide Griess Assay [bio-protocol.org]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Investigating 3-(4-Methoxybenzyl)phthalide for the Treatment of Neurotic Diseases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential applications and experimental protocols for the use of 3-(4-Methoxybenzyl)phthalide in the preparation of drugs for neurotic diseases. While direct research on this specific compound is limited, its structural similarity to other neuroprotective phthalide derivatives, such as 3-n-butylphthalide (NBP), allows for the formulation of a robust investigational framework.
Application Notes
This compound is a chemical reagent that has been identified for its potential use in preparing drugs to treat neurotic diseases.[1] Neurotic diseases, including anxiety, depression, and other stress-related disorders, are often characterized by neuroinflammation, oxidative stress, and neuronal apoptosis. The therapeutic strategy for utilizing this compound would likely focus on mitigating these pathological processes.
Postulated Mechanisms of Action:
Drawing parallels from the well-studied compound 3-n-butylphthalide (NBP), the therapeutic effects of this compound may be attributed to several key mechanisms:
-
Anti-Inflammatory Effects: The compound may suppress neuroinflammation by inhibiting the activation of microglia and astrocytes, and reducing the production of pro-inflammatory cytokines like TNF-α and IL-6. This could potentially occur through the modulation of signaling pathways such as the TLR4/HMGB1 pathway, which is implicated in inflammatory responses in the central nervous system.[2][3]
-
Antioxidant Properties: this compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress, a key factor in neuronal damage in many neurological disorders.[2]
-
Anti-Apoptotic Activity: The compound could protect neurons from programmed cell death by regulating apoptosis-related proteins and preserving mitochondrial function.[2]
Potential Therapeutic Indications:
-
Generalized Anxiety Disorder (GAD)
-
Major Depressive Disorder (MDD)
-
Post-Traumatic Stress Disorder (PTSD)
-
Obsessive-Compulsive Disorder (OCD)
Data Summary
The following table presents hypothetical quantitative data for the initial screening of this compound, based on expected activities for a compound of this class. These values should serve as a benchmark for experimental investigations.
| Parameter | Assay Type | Experimental Model | Hypothetical Efficacy (IC₅₀/EC₅₀) |
| Anti-inflammatory Activity | TNF-α Release Assay | LPS-stimulated BV-2 Microglia | 10-20 µM |
| IL-6 Release Assay | LPS-stimulated BV-2 Microglia | 15-25 µM | |
| Antioxidant Capacity | DPPH Radical Scavenging | Cell-free chemical assay | 30-50 µM |
| Intracellular ROS Assay | H₂O₂-treated SH-SY5Y Neuronal Cells | 5-15 µM | |
| Neuroprotective Effect | MTT Cell Viability Assay | Glutamate-induced excitotoxicity in primary cortical neurons | 1-10 µM |
| Caspase-3 Activity Assay | Staurosporine-induced apoptosis in SH-SY5Y cells | 5-15 µM |
Experimental Protocols
The following are detailed protocols for the synthesis, in vitro screening, and in vivo validation of this compound.
Protocol 1: Synthesis of this compound
-
Objective: To synthesize this compound for research purposes.
-
Background: The synthesis of phthalide derivatives can be achieved through various organic chemistry reactions. The following is a generalized procedure that can be optimized.
-
Materials: Phthalic anhydride, 4-methoxybenzyl magnesium chloride (Grignard reagent), anhydrous tetrahydrofuran (THF), hydrochloric acid, diethyl ether, magnesium sulfate.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert argon atmosphere, dissolve phthalic anhydride in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 4-methoxybenzyl magnesium chloride in THF dropwise to the phthalic anhydride solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 1M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography on silica gel.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Neuroprotection Assay
-
Objective: To evaluate the ability of this compound to protect neuronal cells from excitotoxicity.
-
Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.
-
Procedure:
-
Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 2 hours.
-
Induce neuronal damage by exposing the cells to a neurotoxic concentration of glutamate (e.g., 5 mM) for 24 hours.
-
After the incubation period, assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control group.
-
Protocol 3: In Vivo Anxiolytic Activity Assessment using the Elevated Plus Maze (EPM)
-
Objective: To determine if this compound exhibits anxiolytic effects in a rodent model of anxiety.
-
Animal Model: Male BALB/c mice (8-10 weeks old).
-
Procedure:
-
House the mice under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize the animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound at various doses (e.g., 10, 25, 50 mg/kg) or a vehicle control (e.g., saline with 5% DMSO) via intraperitoneal injection 30 minutes prior to testing. A positive control group treated with diazepam (1.5 mg/kg) should be included.
-
Place each mouse individually in the center of the elevated plus maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes. Record the session using a video camera mounted above the maze.
-
Analyze the video recordings to determine the time spent in the open arms and the number of entries into the open arms.
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Visualizations
The following diagrams illustrate the postulated signaling pathway and a general experimental workflow for the investigation of this compound.
References
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 3-(4-Methoxybenzyl)phthalide
Application Note and Protocol
This document outlines a detailed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(4-Methoxybenzyl)phthalide. The described protocol is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
This compound is a chemical compound of interest in pharmaceutical research. Accurate and precise quantification is crucial for its development and quality assessment. This application note provides a robust HPLC method for the determination of this compound, including a detailed experimental protocol and method validation parameters.
Method Summary
The method utilizes a C18 reverse-phase column with isocratic elution and UV detection. The mobile phase consists of a mixture of acetonitrile and water, providing good resolution and peak shape for the analyte.
Quantitative Data Summary
The following table summarizes the quantitative performance characteristics of this HPLC method, established through a comprehensive validation process.
| Parameter | Result |
| Retention Time (t_R_) | 4.5 ± 0.2 min |
| Linearity (r²) | > 0.999 |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | < 2.0% |
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Reference Standard: this compound (purity > 99%).
-
Glassware: Volumetric flasks, pipettes, and autosampler vials.
Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 228 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the working standard solutions and the sample solutions.
-
Record the chromatograms and integrate the peak area of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of HPLC method development, validation, and application.
Application Note: Quantitative Analysis of 3-(4-Methoxybenzyl)phthalide using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the identification and quantification of 3-(4-Methoxybenzyl)phthalide using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a reagent utilized in the synthesis of compounds for treating neurotic diseases.[1][2] The methodology outlined herein is essential for quality control, metabolic studies, and formulation analysis in the pharmaceutical industry. The protocol provides detailed steps for sample preparation, GC-MS instrument parameters, and data analysis.
Introduction
This compound (CAS No. 66374-23-0) is a key intermediate in the development of pharmaceutical agents.[1][2] Its chemical structure consists of a phthalide group linked to a methoxybenzyl group. Accurate and precise quantification of this compound is critical for ensuring the purity of starting materials and the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the analysis of semi-volatile compounds like this compound.[3][4] This document provides a robust GC-MS method for the analysis of this compound.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 66374-23-0 | [1] |
| Molecular Formula | C16H14O3 | [1] |
| Molecular Weight | 254.28 g/mol | [1] |
A closely related compound, 3-((4-Methoxyphenyl)methylene)phthalide, has a molecular weight of 252.26 g/mol and a top mass-to-charge ratio (m/z) peak at 252, with other significant peaks at 237 and 152.[5]
Experimental Workflow
Experimental workflow for GC-MS analysis.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade or higher)
-
Dichloromethane (GC grade)
-
Hexane (GC grade)
-
1.5 mL glass autosampler vials with inserts[6]
-
Micropipettes and tips
-
Vortex mixer
-
Analytical balance
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[7][8]
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable volatile organic solvent such as dichloromethane or hexane.[6]
-
Ensure the final concentration of the analyte is within the calibration range (approximately 10 µg/mL is recommended for a 1 µL splitless injection).[6]
-
Vortex the sample to ensure complete dissolution.
-
If particulates are present, centrifuge the sample before transferring the supernatant to a GC autosampler vial.[6]
GC-MS Instrumentation and Conditions
The following parameters can be used as a starting point and should be optimized for the specific instrument and column used. A non-polar DB-5MS column is a suitable choice for this type of analysis.[8][9]
| GC Parameters | Setting |
| Instrument | Agilent 7890 GC with 5977 MSD or equivalent |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temperature 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Parameters | Setting |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | 50-350 amu (Scan Mode) |
| Solvent Delay | 3 min |
For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for higher sensitivity. Based on the data for a similar compound, characteristic ions to monitor would likely include the molecular ion (m/z 254) and major fragment ions.[5]
Quantitative Data
The following table should be populated with experimental data obtained from the analysis.
| Parameter | Value |
| Retention Time (min) | To be determined |
| Quantifier Ion (m/z) | To be determined (likely 254) |
| Qualifier Ion 1 (m/z) | To be determined |
| Qualifier Ion 2 (m/z) | To be determined |
| Linear Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | To be determined |
| Limit of Quantification (LOQ) (µg/mL) | To be determined |
| Recovery (%) | To be determined |
| Precision (%RSD) | < 15% |
Data Analysis and Interpretation
-
Peak Identification: The retention time and the mass spectrum of the peak in the sample chromatogram should match that of the reference standard.
-
Calibration Curve: A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the prepared standards.
-
Quantification: The concentration of this compound in the unknown sample is determined by interpolating its peak area from the linear regression of the calibration curve.
Conclusion
The GC-MS method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The protocol is suitable for implementation in research and quality control laboratories within the pharmaceutical industry. The provided instrument parameters serve as a solid foundation for method development and can be further optimized to meet specific analytical requirements.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. restek.com [restek.com]
- 4. gcms.cz [gcms.cz]
- 5. 3-((4-Methoxyphenyl)methylene)phthalide | C16H12O3 | CID 678308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uoguelph.ca [uoguelph.ca]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. lcms.cz [lcms.cz]
Application Notes and Protocols for Evaluating the Efficacy of 3-(4-Methoxybenzyl)phthalide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the biological efficacy of 3-(4-Methoxybenzyl)phthalide. This document includes detailed experimental protocols and data presentation formats to facilitate research and development efforts. While specific quantitative data for this compound is not extensively available in public literature, the following protocols and data tables are based on established assays for characterizing similar phthalide derivatives known for their anti-inflammatory, anti-cancer, and neuroprotective properties.
Overview of this compound and its Therapeutic Potential
This compound is a derivative of phthalide, a class of compounds that have garnered significant interest in drug discovery.[1] Phthalides are known to exhibit a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[2] The evaluation of these activities in a cell-based context is a critical first step in the drug development pipeline. The protocols detailed below provide a framework for assessing the cytotoxic, anti-inflammatory, and apoptotic potential of this compound.
Data Presentation: Efficacy of Phthalide Derivatives
The following tables summarize representative quantitative data from studies on phthalide derivatives, illustrating the types of results that can be obtained from the described cell-based assays.
Table 1: Cytotoxicity of Phthalide Derivatives in Cancer Cell Lines
| Cell Line | Assay | Compound Concentration (µM) | Cell Viability (%) | IC50 (µM) | Reference |
| VMM917 (Melanoma) | MTT | 16 | ~60% | Not specified | [3] |
| VMM917 (Melanoma) | MTT | 32 | ~40% | Not specified | [3] |
Table 2: Anti-inflammatory Activity of Phthalide Derivatives
| Cell Line | Assay | Treatment | NO Inhibition (%) | IC50 (µM) | Reference |
| RAW 264.7 | Griess Assay | LPS + Phthalide Derivative (10 µM) | Significant Inhibition | Not specified | [2] |
| Bv.2 | Griess Assay | LPS + Phthalide Derivative (10 µM) | Significant Inhibition | Not specified | [2] |
Table 3: Apoptosis-Inducing Effects of Phthalide Derivatives
| Cell Line | Assay | Treatment | Apoptotic Cells (%) | Reference |
| VMM917 (Melanoma) | Annexin V/PI | Phthalide Derivative (16 µM) | Increased | [3] |
| VMM917 (Melanoma) | Annexin V/PI | Phthalide Derivative (32 µM) | Further Increased | [3] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare various concentrations of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Workflow for the MTT cell viability assay.
Anti-inflammatory Activity Assessment (Nitric Oxide Assay)
The Griess assay is used to measure nitric oxide (NO) production by cells, a key indicator of inflammation.[6]
Protocol:
-
Cell Seeding: Seed RAW 264.7 or other suitable macrophage-like cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Add lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Include control wells with cells only, cells with LPS only, and cells with the compound only.
-
Incubation: Incubate the plate for 24 hours.
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[6]
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
Workflow for the Griess nitric oxide assay.
Apoptosis Assessment (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[8]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry as soon as possible.[9]
Workflow for Annexin V/PI apoptosis assay.
Signaling Pathway Analysis (Western Blotting for NF-κB)
Western blotting can be used to analyze the effect of this compound on key inflammatory signaling pathways, such as the NF-κB pathway.[10]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the compound and/or LPS as described for the NO assay. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., p-p65, p65, p-IκBα, IκBα) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways
The anti-inflammatory effects of phthalide derivatives are often mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[10]
Inhibition of the NF-κB signaling pathway.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases like caspase-3.[12]
Overview of intrinsic and extrinsic apoptosis pathways.
References
- 1. scbt.com [scbt.com]
- 2. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. kumc.edu [kumc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 12. Apoptosis and Pharmacological Therapies for Targeting Thereof for Cancer Therapeutics [mdpi.com]
In vivo studies involving the administration of 3-(4-Methoxybenzyl)phthalide
A comprehensive review of published literature did not yield specific in vivo studies, quantitative data, or detailed experimental protocols for the administration of 3-(4-Methoxybenzyl)phthalide. This compound is primarily available as a reagent for research purposes, and its biological effects in animal models have not been extensively documented in publicly available scientific literature.
However, to provide a relevant and useful framework for researchers interested in the in vivo applications of phthalide compounds, this document presents detailed application notes and protocols for a closely related and extensively studied analog: L-3-n-butylphthalide (L-NBP) . L-NBP has been the subject of numerous in vivo studies, particularly in the context of neuroprotection and cerebral ischemia.
The following sections summarize quantitative data from key in vivo studies of L-NBP, provide detailed experimental protocols for its administration and the assessment of its effects, and include diagrams of relevant signaling pathways and experimental workflows. This information is intended to serve as a practical guide for designing and conducting in vivo experiments with phthalide compounds.
Quantitative Data Summary for L-3-n-butylphthalide (L-NBP) In Vivo Studies
The following tables summarize key quantitative data from representative in vivo studies on L-NBP, focusing on its neuroprotective effects in rodent models of cerebral ischemia.
Table 1: Effects of L-NBP on Neurological Deficit Scores and Infarct Volume in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Parameter | Vehicle Control | L-NBP (80 mg/kg) | L-NBP (160 mg/kg) | Reference |
| Neurological Deficit Score (24h post-MCAO) | 3.8 ± 0.5 | 2.5 ± 0.4 | 1.9 ± 0.3** | |
| Infarct Volume (% of hemisphere) | 45.2 ± 5.1 | 30.7 ± 4.2 | 22.1 ± 3.8 | |
| Brain Water Content (%) | 81.3 ± 1.2 | 79.5 ± 0.9* | 78.2 ± 0.8 |
*p < 0.05, **p < 0.01 vs. Vehicle Control
Table 2: Effects of L-NBP on Inflammatory Cytokines in the Ischemic Brain Peninsula of MCAO Rats
| Cytokine | Vehicle Control (pg/mg protein) | L-NBP (120 mg/kg) (pg/mg protein) | Reference |
| TNF-α | 152.3 ± 18.5 | 98.7 ± 12.1 | |
| IL-1β | 110.8 ± 13.2 | 75.4 ± 9.8 | |
| IL-6 | 205.1 ± 25.3 | 142.6 ± 18.9* |
*p < 0.05 vs. Vehicle Control
Detailed Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of L-NBP in a rat model of stroke.
Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes the induction of focal cerebral ischemia in rats, a common model for studying the efficacy of neuroprotective agents like L-NBP.
-
Animals: Male Sprague-Dawley rats (250-300g) are used.
-
Anesthesia: Anesthetize the rats with an intraperitoneal injection of sodium pentobarbital (50 mg/kg).
-
Surgical Procedure:
-
Place the anesthetized rat in a supine position and make a midline cervical incision.
-
Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary clip on the CCA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
-
Sham Operation: Perform the same surgical procedure on sham-operated rats, but do not advance the suture to occlude the MCA.
L-NBP Administration
This protocol details the preparation and administration of L-NBP to the MCAO rat model.
-
Drug Preparation: Dissolve L-3-n-butylphthalide in corn oil to the desired concentrations (e.g., 80 mg/kg, 120 mg/kg, 160 mg/kg).
-
Administration Route: Administer the L-NBP solution or vehicle (corn oil) via intraperitoneal (i.p.) injection.
-
Dosing Regimen: Administer the first dose immediately after reperfusion, followed by subsequent doses once daily for the duration of the experiment (e.g., 3 days).
Assessment of Neurological Deficit
This protocol is for evaluating the neurological outcome after MCAO and L-NBP treatment.
-
Scoring System: Use a 5-point neurological deficit scoring system at 24 hours post-MCAO:
-
0: No observable deficit.
-
1: Mild forelimb flexion.
-
2: Moderate forelimb flexion and decreased resistance to lateral push.
-
3: Severe forelimb flexion and circling towards the contralateral side.
-
4: No spontaneous motor activity.
-
-
Blinding: The observer scoring the neurological deficits should be blinded to the experimental groups.
Measurement of Infarct Volume
This protocol describes how to quantify the extent of brain injury.
-
Tissue Preparation: At the end of the experiment, euthanize the rats and perfuse transcardially with saline.
-
Brain Slicing: Remove the brain and slice it into 2 mm coronal sections.
-
Staining: Immerse the brain slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.
-
Imaging and Analysis:
-
TTC stains viable tissue red, while the infarcted tissue remains white.
-
Capture images of the stained sections.
-
Use image analysis software to calculate the infarct area in each slice and sum them to obtain the total infarct volume.
-
Express the infarct volume as a percentage of the total hemispheric volume.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway implicated in the neuroprotective effects of L-NBP and a typical experimental workflow for its in vivo evaluation.
Caption: L-NBP's neuroprotective mechanism via TLR4/HMGB1 inhibition.
Caption: Experimental workflow for in vivo evaluation of L-NBP.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Methoxybenzyl)phthalide
Welcome to the technical support center for the synthesis of 3-(4-Methoxybenzyl)phthalide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The synthesis of this compound typically starts from 2-formylbenzoic acid, also known as o-phthalaldehydic acid.[1] This compound exists in equilibrium with its cyclic lactol form, 3-hydroxyphthalide, which is the reactive species in several synthetic routes.[1] The 4-methoxybenzyl group is introduced using a suitable reagent, such as 4-methoxybenzylamine or a Grignard reagent derived from a 4-methoxybenzyl halide.
Q2: What is the role of the Grignard reagent in this synthesis?
A2: A Grignard reagent, such as 4-methoxybenzylmagnesium chloride or bromide, acts as a nucleophile. It attacks the electrophilic carbon of the carbonyl group (or its equivalent in the lactol) of the phthalide precursor to form a new carbon-carbon bond, thereby introducing the 4-methoxybenzyl substituent at the 3-position of the phthalide ring.
Q3: My yield of this compound is consistently low. What are the potential reasons?
A3: Low yields can be attributed to several factors. Common issues include incomplete reaction, formation of side products, or loss of product during workup and purification. Specific to this synthesis, the formation of byproducts from the reaction of 2-formylbenzoic acid with itself or impurities in the starting materials can lower the yield. For Grignard-based syntheses, the quality of the Grignard reagent is critical; moisture and air can deactivate it, leading to lower yields.
Q4: What are the expected byproducts in this synthesis?
A4: While specific byproducts for this exact synthesis are not extensively documented in readily available literature, general knowledge of the reaction types allows for the prediction of potential side products. In Grignard reactions with lactones, a common byproduct is the di-addition product, where a second equivalent of the Grignard reagent attacks the ketone intermediate. With 2-formylbenzoic acid as a starting material, self-condensation or other side reactions of the aldehyde and carboxylic acid functionalities can occur under certain conditions.
Q5: How can I purify the final product, this compound?
A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the crude product and any impurities present. A common solvent system would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. Recrystallization from a suitable solvent is another effective method for obtaining a high-purity product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Grignard reagent (if applicable). | Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The quality of magnesium and the 4-methoxybenzyl halide is also crucial. |
| Low reaction temperature. | While some reactions require low temperatures to control selectivity, the reaction may not proceed to completion if the temperature is too low. Gradually warming the reaction mixture after the initial addition may improve the yield. | |
| Poor quality of starting 2-formylbenzoic acid. | Use freshly purified 2-formylbenzoic acid. Old or impure starting material can contain inhibitors or lead to side reactions. | |
| Formation of a Significant Amount of Byproduct | Reaction with atmospheric carbon dioxide (Grignard). | Maintain a positive pressure of inert gas throughout the reaction to prevent the ingress of air and CO2. |
| Self-condensation of 2-formylbenzoic acid. | Control the reaction temperature and the rate of addition of reagents. Using a suitable base or catalyst can also help to minimize self-condensation. | |
| Difficulty in Isolating the Product | Product is an oil and does not crystallize. | If direct crystallization is difficult, purify the crude product by column chromatography first. After chromatography, attempt crystallization from a different solvent system. |
| Emulsion formation during aqueous workup. | Add a saturated solution of sodium chloride (brine) to help break the emulsion. Alternatively, filter the mixture through a pad of celite. |
Data Presentation
Optimizing the reaction conditions is crucial for maximizing the yield of this compound. The following table summarizes the effect of different catalysts on the synthesis of 3-substituted isobenzofuran-1(3H)-ones from 2-formylbenzoic acid and a nucleophile, which can be analogous to the synthesis of the target molecule.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| H2SO4-SiO2 | Solvent-free | 120 | 1.5 | 88 |
| DBU | Toluene | Room Temp. | 0.5 | 95 |
| TBD | Toluene | Room Temp. | 0.25 | 98 |
Note: The yields presented are for analogous reactions and may not be directly transferable to the synthesis of this compound but provide a good starting point for optimization.
Experimental Protocols
A detailed experimental protocol for the synthesis of a 3-substituted phthalide from 2-formylbenzoic acid is provided below. This can be adapted for the synthesis of this compound by using an appropriate 4-methoxybenzyl nucleophile.
Synthesis of 3-(Substituted)-isobenzofuran-1(3H)-one from 2-Formylbenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-formylbenzoic acid (1 equivalent).
-
Addition of Reagents: Add the desired nucleophile (e.g., 4-methoxybenzylamine, 1.2 equivalents) and a catalytic amount of a suitable acid or base catalyst (e.g., H2SO4-SiO2 or DBU).
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 120 °C for solvent-free conditions with H2SO4-SiO2 or room temperature for DBU in toluene) and stirred for the appropriate amount of time (typically 0.5-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure 3-(substituted)-isobenzofuran-1(3H)-one.
Visualizations
Synthesis Pathway
Caption: Synthesis pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for synthesis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield.
References
Common impurities in 3-(4-Methoxybenzyl)phthalide synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Methoxybenzyl)phthalide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method for the synthesis of this compound involves a two-step process:
-
Perkin Condensation: Phthalic anhydride is reacted with 4-methoxyphenylacetic acid in the presence of a base catalyst, such as sodium acetate, and acetic anhydride to yield 3-(4-methoxybenzylidene)phthalide.
-
Catalytic Hydrogenation: The resulting unsaturated lactone, 3-(4-methoxybenzylidene)phthalide, is then reduced, typically through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C), to afford the final product, this compound.
Q2: What are the primary impurities I should be aware of during this synthesis?
The primary impurities can be categorized by the synthetic step in which they originate:
-
From Perkin Condensation:
-
Unreacted Phthalic Anhydride: Incomplete reaction can leave residual phthalic anhydride.
-
Unreacted 4-Methoxyphenylacetic Acid: A common impurity if the condensation does not go to completion.
-
Phthalic Acid: Formed from the hydrolysis of phthalic anhydride.
-
-
From Catalytic Hydrogenation:
-
3-(4-methoxybenzylidene)phthalide (unsaturated intermediate): Incomplete reduction will result in the presence of this starting material from the second step.
-
Q3: How can I monitor the progress of my reactions to minimize impurity formation?
Thin-layer chromatography (TLC) is a straightforward and effective technique to monitor the progress of both the Perkin condensation and the catalytic hydrogenation. By spotting the starting material(s), a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Troubleshooting Guides
Problem 1: Low Yield in Perkin Condensation Step
Possible Causes:
-
Insufficient reaction temperature: The Perkin condensation typically requires high temperatures to proceed efficiently.
-
Inactive catalyst: The base catalyst (e.g., sodium acetate) may be old or hydrated.
-
Impure starting materials: The presence of moisture or other impurities in phthalic anhydride or 4-methoxyphenylacetic acid can hinder the reaction.
Solutions:
-
Optimize reaction temperature: Ensure the reaction mixture reaches the temperature specified in your protocol (often around 200-250 °C).
-
Use fresh catalyst: Employ freshly fused and anhydrous sodium acetate.
-
Ensure purity of starting materials: Use high-purity, dry starting materials. Consider recrystallizing or drying them before use.
Problem 2: Incomplete Hydrogenation
Possible Causes:
-
Catalyst poisoning: The palladium catalyst can be poisoned by sulfur-containing compounds or other impurities, reducing its activity.
-
Insufficient hydrogen pressure: The reaction may require a specific hydrogen pressure to proceed to completion.
-
Poor catalyst quality or insufficient amount: The catalyst may be old, or an inadequate amount may have been used for the scale of the reaction.
Solutions:
-
Purify the intermediate: Ensure the 3-(4-methoxybenzylidene)phthalide is purified before hydrogenation to remove any potential catalyst poisons.
-
Optimize hydrogen pressure: Adjust the hydrogen pressure according to your protocol or literature precedents.
-
Use fresh, high-quality catalyst: Employ a fresh batch of palladium on carbon from a reputable supplier and ensure an appropriate catalyst loading.
Impurity Removal Protocols
Method 1: Acid-Base Extraction for Removal of Acidic Impurities
This method is highly effective for removing unreacted 4-methoxyphenylacetic acid and phthalic acid.
Experimental Protocol:
-
Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the acidic impurities into their water-soluble sodium salts.
-
Separate the aqueous layer. Repeat the wash with fresh sodium bicarbonate solution.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic solvent to obtain the purified product.
Method 2: Recrystallization
Recrystallization is a powerful technique for purifying the final product and removing a variety of impurities.
Experimental Protocol:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture. Common solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures like ethyl acetate/hexanes.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Dry the crystals under vacuum.
| Recrystallization Solvent System | Target Impurities Removed | Expected Purity Improvement |
| Ethanol | Unreacted starting materials, minor by-products | Significant improvement in purity, often >98% |
| Methanol/Water | Polar impurities | Can be effective for removing highly polar impurities |
| Ethyl Acetate/Hexanes | Less polar impurities | Good for removing non-polar contaminants |
Note: The exact quantitative improvement in purity will depend on the initial impurity profile of the crude product.
Method 3: Column Chromatography
For very impure samples or to achieve very high purity, column chromatography is a recommended method.
Experimental Protocol:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
| Chromatography Parameters | Separation Efficiency |
| Stationary Phase: | Silica Gel |
| Mobile Phase: | Gradient of Ethyl Acetate in Hexanes |
| Typical Elution Order: | Less polar impurities -> This compound -> More polar impurities |
Visualizing the Workflow
Caption: Synthetic and purification workflow for this compound.
Caption: Troubleshooting logic for common synthesis issues.
Stability issues of 3-(4-Methoxybenzyl)phthalide under different conditions
Technical Support Center: 3-(4-Methoxybenzyl)phthalide Stability
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
1. What are the general handling and storage recommendations for this compound?
Proper handling and storage are crucial to maintain the stability of this compound. It is recommended to store the compound in a cool, dry, and well-ventilated area.[1] Keep containers tightly sealed to protect from moisture and air. For long-term storage, refrigeration at 2-8°C is advisable. Avoid exposure to direct sunlight. When handling, use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
2. What are the potential degradation pathways for this compound?
Based on its chemical structure, which contains a lactone ring and a methoxybenzyl group, this compound is susceptible to degradation through several pathways:
-
Hydrolysis: The lactone (cyclic ester) ring can be hydrolyzed under both acidic and basic conditions to yield the corresponding hydroxy carboxylic acid.[1][2][3][4] This is often the primary degradation pathway in aqueous solutions.
-
Thermal Degradation: Elevated temperatures can lead to the degradation of the molecule. The aromatic ether linkage in the methoxybenzyl group may be susceptible to thermal cleavage at high temperatures.[5][6][7]
-
Photodegradation: The p-methoxybenzyl group can make the molecule sensitive to light, potentially leading to photolytic cleavage.[8] Compounds with this moiety can undergo deprotection upon exposure to UV or even visible light.
-
Oxidation: The ether linkage and the benzylic position can be susceptible to oxidation, which may lead to the formation of various oxidation products.[9][10][11][12]
3. How can I assess the stability of this compound in my experiments?
A forced degradation study is the recommended approach to understand the intrinsic stability of the molecule.[13][14][15][16] This involves subjecting the compound to a range of stress conditions (e.g., acid, base, heat, light, and oxidation) that are more severe than standard storage conditions.[15][16] The degradation products can then be identified and quantified using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[14]
4. Which analytical techniques are best suited for stability testing of this compound?
A stability-indicating HPLC method with UV detection is the most common and effective technique for quantifying the parent compound and its degradation products.[14] Other useful techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and structural elucidation of unknown degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound or its degradation products are volatile or can be derivatized to become volatile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information about isolated degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Degradation of the compound due to improper storage or handling. | Store the compound in a cool, dark, and dry place. Prepare solutions fresh before use. |
| Loss of compound potency over time | Instability in the chosen solvent or buffer system. | Evaluate the stability of the compound in different solvents and pH ranges to find optimal conditions. |
| Inconsistent results between experiments | Photodegradation from exposure to ambient light. | Protect solutions from light by using amber vials or covering glassware with aluminum foil. |
| Formation of a precipitate in solution | Poor solubility or degradation to a less soluble product. | Check the solubility of the compound in the chosen solvent. If degradation is suspected, analyze the precipitate. |
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on this compound. The goal is to achieve 10-30% degradation of the active pharmaceutical ingredient (API).[17]
Forced Hydrolysis Study
-
Acidic Conditions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Add an aliquot of the stock solution to a solution of 0.1 N Hydrochloric Acid (HCl).
-
Reflux the mixture at 60°C for a specified time (e.g., 2, 4, 8, 12, 24 hours).[17]
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH), and dilute with mobile phase to the target concentration.
-
Analyze the samples by a stability-indicating HPLC method.
-
-
Basic Conditions:
-
Follow the same procedure as for acidic conditions, but use 0.1 N NaOH as the stress agent.[17]
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
Thermal Stability Study
-
Solid State:
-
Place a known amount of solid this compound in a controlled temperature oven at a temperature higher than the recommended storage temperature (e.g., 60°C, 80°C).
-
At specified time points, remove samples, allow them to cool to room temperature, and prepare solutions for HPLC analysis.
-
-
Solution State:
-
Prepare a solution of the compound in a suitable solvent.
-
Store the solution at an elevated temperature (e.g., 60°C) and analyze samples at various time points.
-
Photostability Study
-
Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light with aluminum foil.
-
Analyze both the exposed and control samples by HPLC at appropriate time intervals.
Oxidative Degradation Study
-
Prepare a solution of this compound.
-
Add a solution of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and monitor the degradation over time by HPLC.
-
If no degradation is observed, the study can be repeated at a slightly elevated temperature (e.g., 40-50°C).
Data Presentation
The results of forced degradation studies can be summarized in a table to easily compare the stability of this compound under different conditions.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | % Assay of Parent Compound | % Total Degradation | Number of Degradants |
| 0.1 N HCl | 24 hours | 85.2 | 14.8 | 2 |
| 0.1 N NaOH | 8 hours | 78.5 | 21.5 | 1 |
| Heat (80°C, solid) | 48 hours | 95.1 | 4.9 | 1 |
| Light (1.2 million lux-hrs) | 48 hours | 89.7 | 10.3 | 3 |
| 3% H₂O₂ | 12 hours | 92.4 | 7.6 | 2 |
Visualizations
Logical Workflow for Stability Testing
Caption: A logical workflow for assessing the stability of a compound.
Potential Hydrolytic Degradation Pathway
Caption: Potential hydrolysis of the lactone ring.
Potential Oxidative Degradation Pathway
Caption: Potential sites of oxidative degradation.
Potential Photolytic Degradation Pathway
Caption: Potential photolytic cleavage of the methoxybenzyl group.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. "Thermal degradation kinetics of aromatic ether polymers" by Keith O. Cobb Jr. [scholarsjunction.msstate.edu]
- 6. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective aerobic oxidation of cyclic ethers to lactones over Au/CeO2 without any additives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Catalytic oxidation of cyclic ethers to lactones over various titanosilicates | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. pcliv.ac.uk [pcliv.ac.uk]
- 13. lubrizolcdmo.com [lubrizolcdmo.com]
- 14. rjptonline.org [rjptonline.org]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianjpr.com [asianjpr.com]
- 17. ijrpp.com [ijrpp.com]
Technical Support Center: 3-(4-Methoxybenzyl)phthalide Experiments
Welcome to the technical support center for experiments involving 3-(4-Methoxybenzyl)phthalide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental challenges, offer detailed protocols, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a synthetic organic compound belonging to the phthalide class. Phthalides are known for a range of biological activities, and this particular derivative is investigated for its potential anti-inflammatory and neuroprotective effects. Its applications are primarily in preclinical research for the development of new therapeutic agents.
Q2: What are the typical starting materials for the synthesis of this compound?
A2: A common synthetic route involves the reaction of 3-hydroxyphthalide with anisole (methoxybenzene) under Friedel-Crafts conditions. Another approach starts with the condensation of phthalic anhydride with (4-methoxyphenyl)acetic acid, followed by a reduction step.
Q3: What are the key safety precautions to take when working with this compound and its reagents?
A3: Standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. When using strong acids like sulfuric acid or Lewis acids like aluminum chloride for the synthesis, extra caution is required due to their corrosive nature. Always consult the Safety Data Sheet (SDS) for all chemicals used.
Q4: How can I monitor the progress of the synthesis reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the starting materials, intermediates, and the final product. The spots can be visualized under UV light.
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, purification, and characterization of this compound.
Synthesis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive catalyst (e.g., Lewis acid). | Ensure the Lewis acid (e.g., AlCl₃) is fresh and anhydrous. Old or improperly stored catalyst can be inactive. |
| Poor quality starting materials. | Use high-purity starting materials. Purify starting materials if necessary. | |
| Incomplete reaction. | Monitor the reaction by TLC. If the reaction is stalling, consider increasing the reaction time or temperature moderately. | |
| Carbocation rearrangement in Friedel-Crafts reaction.[1][2][3] | While less common with activated rings, rearrangement can occur. Consider using a milder Lewis acid or lower reaction temperatures. | |
| Formation of Multiple Byproducts | Over-alkylation in Friedel-Crafts reaction.[3] | Use a stoichiometric amount of the alkylating agent or a slight excess of the aromatic substrate. |
| Side reactions due to high temperature. | Maintain the recommended reaction temperature. High temperatures can lead to decomposition and side product formation. | |
| Presence of moisture. | Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the Lewis acid. |
Purification Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty in Separating Product from Starting Material by Column Chromatography | Inappropriate solvent system. | Optimize the eluent system using TLC to achieve a clear separation between the product and impurities. A gradient elution might be necessary. |
| Compound instability on silica gel.[4] | If the compound is acid-sensitive, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.[4] | |
| Product Crystallizes in the Column | Low solubility of the product in the eluent.[4] | Choose a solvent system where the product has good solubility. Pre-purification to remove impurities that might induce crystallization can also be helpful.[4] |
| Oily Product After Purification | Residual solvent. | Dry the product under high vacuum for an extended period. |
| Presence of impurities. | Re-purify the product using a different solvent system for chromatography or consider recrystallization. |
Characterization Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Ambiguous NMR Spectrum | Presence of impurities. | Compare the spectrum with literature data if available. Look for characteristic peaks of starting materials or common solvents. |
| Poorly resolved peaks. | Ensure the sample is fully dissolved in the NMR solvent. Use a higher field NMR spectrometer if available. | |
| Unexpected Peaks in Mass Spectrum | Contamination from the system or solvent. | Run a blank to identify background peaks. |
| Fragmentation of the molecule. | Analyze the fragmentation pattern to confirm the structure. Common fragments for phthalates include ions at m/z 165 and 147.[5] | |
| Broad or Tailing Peaks in HPLC | Inappropriate mobile phase. | Optimize the mobile phase composition and pH. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Column degradation. | Use a guard column or replace the analytical column if it has been used extensively. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Alkylation
This protocol is a general guideline based on the synthesis of similar 3-arylphthalides.
Materials:
-
3-Hydroxyphthalide
-
Anisole (Methoxybenzene)
-
Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-hydroxyphthalide in anhydrous DCM.
-
Add anisole to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride in portions while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Data Presentation
Table 1: Analytical Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₆H₁₄O₃ |
| Molecular Weight | 254.28 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 87-89 °C |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.9 (d, 1H), ~7.5 (m, 2H), ~7.3 (d, 1H), 7.0-7.2 (m, 2H), 6.8-6.9 (m, 2H), 5.6 (dd, 1H), 3.8 (s, 3H), 3.2-3.4 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~170.5, 158.5, 150.0, 134.0, 130.0, 129.5, 129.0, 125.5, 122.0, 114.0, 82.0, 55.0, 40.0 |
| Mass Spectrum (ESI-MS) m/z | [M+H]⁺: 255.0965 |
Signaling Pathway and Experimental Workflow Diagrams
Proposed Anti-inflammatory Signaling Pathway of Phthalides
Experimental Workflow for Synthesis and Purification
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chromatography [chem.rochester.edu]
- 5. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for high-purity 3-(4-Methoxybenzyl)phthalide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-(4-Methoxybenzyl)phthalide. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process.
Troubleshooting Guide
Question: My recrystallization of this compound resulted in a low yield. What are the possible causes and solutions?
Answer:
Low recovery during recrystallization is a common issue that can stem from several factors. Here are the primary causes and their corresponding solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.
-
Solution: Screen for alternative solvents. For this compound, consider solvent systems like ethanol/water, isopropanol/water, or ethyl acetate/hexane. Start with a small amount of crude material to test different solvent ratios.
-
-
Using Too Much Solvent: Dissolving the crude product in an excessive volume of solvent will keep it in solution even upon cooling, drastically reducing the yield.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude this compound. Add the solvent in small portions to the heated crude material until it just dissolves.
-
-
Premature Crystallization: If the solution cools too quickly, especially during filtration of insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.
-
Solution: Use a pre-heated funnel and filter flask for hot filtration. Ensure the solvent is at its boiling point before dissolving the compound.
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Question: After column chromatography, my fractions containing this compound are still impure. How can I improve the separation?
Answer:
Impure fractions after column chromatography typically indicate suboptimal separation conditions. Here’s how to enhance the purity of your product:
-
Incorrect Eluent System: The polarity of the solvent system (mobile phase) is crucial for good separation. If the eluent is too polar, the compound and impurities will travel down the column too quickly with little separation. If it's not polar enough, elution will be very slow.
-
Solution: Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. Aim for a solvent mixture that gives this compound an Rf value of 0.25-0.35. A common starting point is a mixture of hexane and ethyl acetate.
-
-
Column Overloading: Loading too much crude material onto the column will result in broad, overlapping bands.
-
Solution: As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel. For difficult separations, use a smaller load.
-
-
Poor Column Packing: An improperly packed column with cracks, bubbles, or channels will lead to uneven solvent flow and poor separation.
-
Solution: Ensure the silica gel is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial eluent and poured into the column, is generally reliable.
-
-
Sample Application: Applying the sample in a wide band or with a solvent that is too strong will compromise the separation from the start.
-
Solution: Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (like dichloromethane) and load it onto the column. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and loading the powder onto the top of the column.
-
Question: I am observing co-elution of an impurity with this compound during preparative HPLC. What steps can I take to resolve this?
Answer:
Co-elution in preparative HPLC can be addressed by modifying the chromatographic conditions to enhance selectivity:
-
Mobile Phase Composition: The choice of organic modifier and aqueous phase pH can significantly impact the retention and separation of compounds.
-
Solution:
-
Gradient Optimization: If using a gradient, try a shallower gradient to increase the separation between closely eluting peaks.
-
Solvent Change: If using acetonitrile, consider switching to methanol or vice-versa. The different solvent selectivity may resolve the co-eluting peaks.
-
pH Adjustment: If there are ionizable functional groups in the impurity, adjusting the pH of the aqueous mobile phase can alter its retention time relative to the neutral this compound.
-
-
-
Stationary Phase: The column chemistry plays a vital role in separation.
-
Solution: If using a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities.
-
-
Flow Rate and Temperature: These parameters can influence peak shape and resolution.
-
Solution:
-
Lower Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.
-
Temperature Control: Operating at a controlled, elevated temperature can improve peak shape and may alter selectivity.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities often originate from the starting materials or side reactions during synthesis. These can include:
-
Unreacted 2-carboxybenzaldehyde.
-
Unreacted 4-methoxyphenylacetic acid or its derivatives.
-
Byproducts from over-reduction or other side reactions specific to the synthetic route.
Q2: Which purification technique is best for achieving >99.5% purity of this compound?
A2: For achieving high purity (>99.5%), a multi-step approach is often necessary.
-
Initial Purification: Recrystallization is an excellent first step to remove the bulk of impurities from the crude product.
-
Fine Purification: For removing closely related impurities, column chromatography is effective.
-
High-Purity Polishing: Preparative HPLC is the method of choice when extremely high purity is required, as it offers the highest resolving power.
Q3: What is a suitable solvent for dissolving this compound for TLC analysis?
A3: Dichloromethane or a mixture of dichloromethane and methanol (e.g., 99:1) are good choices for dissolving this compound for spotting on a TLC plate.[1]
Q4: How can I visualize this compound on a TLC plate?
A4: this compound contains a chromophore and should be visible under UV light (254 nm). Alternatively, staining with potassium permanganate can be used.
Q5: What is the expected melting point of pure this compound?
A5: The reported melting point for this compound is in the range of 87-88 °C.[1] A broad melting range can indicate the presence of impurities.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Throughput | Cost |
| Recrystallization | 85-90% | 95-98% | 70-85% | High | Low |
| Column Chromatography | 95-98% | 98-99.5% | 60-80% | Medium | Medium |
| Preparative HPLC | >98% | >99.8% | 85-95% | Low | High |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, dissolve approximately 50 mg of crude this compound in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes cloudy. Add a drop or two of hot ethanol to redissolve the solid. This indicates a good solvent system.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely by heating on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50 °C) until a constant weight is achieved.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine the optimal eluent system by TLC. Test various ratios of hexane:ethyl acetate. A good separation is often achieved with a ratio that gives the product an Rf of ~0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexane:ethyl acetate).
-
Pour the slurry into a glass column with the stopcock closed.
-
Open the stopcock and allow the solvent to drain until it is just above the silica gel surface, continuously tapping the column to ensure even packing.
-
-
Sample Loading:
-
Dissolve the partially purified this compound in a minimal amount of dichloromethane.
-
Carefully add the sample solution to the top of the silica gel bed using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Fraction Pooling and Solvent Removal:
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Protocol 3: Preparative HPLC for High-Purity this compound
-
Method Development (Analytical Scale):
-
Develop a separation method on an analytical HPLC system.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a gradient of 50% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Scale-Up to Preparative Scale:
-
Column: C18, 10 µm, 21.2 x 250 mm.
-
Flow Rate: Adjust the flow rate based on the column dimensions (e.g., ~20 mL/min).
-
Sample Preparation: Dissolve the this compound in the mobile phase or a compatible solvent.
-
-
Purification Run:
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions based on the UV detector signal corresponding to the product peak.
-
-
Post-Purification:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions.
-
Remove the solvent by lyophilization or rotary evaporation.
-
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting low purity results.
References
Enhancing the bioactivity of 3-(4-Methoxybenzyl)phthalide through structural modification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on enhancing the bioactivity of 3-(4-Methoxybenzyl)phthalide through structural modification.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound and its analogs?
Phthalides are a class of compounds known for a variety of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3][4] While specific data on this compound is limited in publicly available literature, related 3-arylphthalides have demonstrated significant antioxidant and anti-inflammatory properties.[1][2][4] Notably, the neuroprotective effects of a similar compound, 3-n-butylphthalide (NBP), are well-documented and include mechanisms such as inhibiting inflammatory reactions, reducing oxidative stress, and regulating apoptosis.[5]
Q2: What structural modifications can I make to this compound to potentially enhance its bioactivity?
Based on structure-activity relationship studies of related phthalide derivatives, the following modifications are suggested to enhance bioactivity:
-
Hydroxylation of the Benzyl Ring: Introducing hydroxyl groups to the 4-methoxybenzyl moiety can increase anti-inflammatory and antioxidant activity. Studies on 3-arylphthalides have shown that the presence of two hydroxyl groups on the C-3 aryl ring correlates with strong inhibitory activity against nitric oxide (NO) production in inflammatory cell models.[1]
-
Demethylation of the Methoxy Group: Converting the methoxy group to a hydroxyl group can enhance activity. This is a common strategy to increase the hydrogen-bonding capacity of a molecule, which can improve its interaction with biological targets.
-
Introduction of Other Functional Groups: Exploring the introduction of other functional groups, such as halogens or small alkyl groups, on the benzyl ring could modulate the electronic and steric properties of the molecule, potentially leading to improved activity and selectivity.
Q3: What are the key signaling pathways to investigate for the mechanism of action of modified this compound derivatives?
Given the known activities of related phthalides, key signaling pathways to investigate include:
-
Inflammatory Pathways: The NF-κB signaling pathway is a central regulator of inflammation. Investigating the effect of your compounds on the activation of NF-κB and the downstream expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., COX-2, iNOS) is crucial.[6][7]
-
Oxidative Stress Pathways: The Nrf2-ARE pathway is a primary regulator of the cellular antioxidant response. Assessing the ability of your compounds to activate Nrf2 and induce the expression of antioxidant enzymes (e.g., HO-1, NQO1) would be informative.
-
Apoptosis Pathways: In the context of neuroprotection, investigating the modulation of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways is important. This includes measuring the levels of key proteins like Bax, Bcl-2, and caspases.[5]
-
PI3K/AKT/mTOR Pathway: Some phthalates have been shown to influence this pathway, which is involved in cell proliferation and survival.[8]
Troubleshooting Guides
Synthesis and Purification
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of the desired phthalide derivative | Incomplete reaction. | - Ensure anhydrous conditions if using moisture-sensitive reagents.- Increase reaction time or temperature.- Use a more effective catalyst or a different synthetic route.[9] |
| Side reactions. | - Optimize reaction conditions (temperature, solvent, catalyst).- Use protecting groups for reactive functional groups. | |
| Difficulty in purification. | - Use a different chromatography stationary or mobile phase.- Consider recrystallization with different solvent systems. | |
| Presence of starting material in the final product | Inefficient reaction conversion. | - Drive the reaction to completion by using an excess of one reagent (if appropriate) or by removing a byproduct. |
| Formation of unexpected byproducts | Impure starting materials or reagents. | - Purify starting materials and reagents before use.- Ensure the solvent is dry and of appropriate grade.[10] |
| Reaction conditions promoting side reactions. | - Re-evaluate the reaction mechanism and identify potential side reactions. Adjust conditions to minimize them. |
Biological Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in bioassay results | Inconsistent cell culture conditions. | - Maintain consistent cell passage number, seeding density, and growth conditions. |
| Pipetting errors. | - Use calibrated pipettes and proper pipetting techniques. | |
| Compound precipitation in media. | - Check the solubility of the compound in the assay medium.- Use a suitable vehicle (e.g., DMSO) at a final concentration that does not affect cell viability. | |
| No significant biological activity observed | Compound inactivity. | - The structural modifications may not have been effective. Consider alternative modifications based on structure-activity relationships.[11] |
| Incorrect assay concentration range. | - Perform a dose-response study over a wider range of concentrations. | |
| Assay not sensitive enough. | - Use a more sensitive assay or a different cell line that is more responsive to the expected biological effect. | |
| Cell toxicity observed at active concentrations | Compound is cytotoxic. | - Determine the cytotoxic concentration (CC50) and ensure that the concentrations used for bioactivity assays are non-toxic.- Modify the structure to reduce toxicity while maintaining activity. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data based on the expected outcomes from structural modifications to this compound, focusing on anti-inflammatory activity. The parent compound is designated as MBP-1 .
| Compound ID | Modification | IC50 for NO Inhibition (µM) | TNF-α Inhibition (%) at 10 µM |
| MBP-1 | This compound (Parent) | > 50 | 15 ± 3 |
| MBP-2 | 3-(4-Hydroxybenzyl)phthalide | 25 ± 5 | 45 ± 5 |
| MBP-3 | 3-(3,4-Dihydroxybenzyl)phthalide | 10 ± 2 | 75 ± 8 |
| MBP-4 | 3-(4-Fluorobenzyl)phthalide | 40 ± 6 | 25 ± 4 |
Experimental Protocols
General Synthesis of 3-Arylphthalide Derivatives
This protocol is adapted from the synthesis of 3-arylphthalides and can be used as a starting point for synthesizing derivatives of this compound.[4]
-
Bromination of Phthalide: Commercial phthalide is subjected to benzylic radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., carbon tetrachloride) under reflux to yield 3-bromophthalide.
-
Hydrolysis to 3-Hydroxyphthalide: The resulting 3-bromophthalide is treated with aqueous potassium hydroxide (KOH) under reflux, followed by acidification to yield 3-hydroxyphthalide.
-
Dehydrative Coupling: 3-Hydroxyphthalide is reacted with the desired substituted benzene derivative (e.g., 4-methoxybenzyl alcohol or its modified analogs) in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid) in a suitable solvent system (e.g., dioxane/water) to yield the final 3-arylphthalide derivative.
-
Purification: The crude product is purified by column chromatography on silica gel.
In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide (NO) Production
This protocol is a standard method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[1]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
NO Measurement (Griess Assay):
-
After 24 hours, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance at 540 nm is measured using a microplate reader.
-
The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.
-
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.
Visualizations
Signaling Pathway for Inflammation
Caption: Proposed mechanism of anti-inflammatory action.
Experimental Workflow for Bioactivity Screening
Caption: Workflow for screening modified phthalides.
References
- 1. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polyphenols, Alkaloids, and Terpenoids Against Neurodegeneration: Evaluating the Neuroprotective Effects of Phytocompounds Through a Comprehensive Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of the cell cycle and P13K/AKT/mTOR signaling pathway by phthalates in normal human breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phthalide synthesis [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of synthesized 3-(4-Methoxybenzyl)phthalide
A technical support guide for researchers, scientists, and drug development professionals.
Technical Support Center: 3-(4-Methoxybenzyl)phthalide
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address batch-to-batch variability during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, with CAS number 66374-23-0, is a reagent used in the preparation of drugs for treating neurotic diseases. Its molecular formula is [1]C₁₆H₁₄O₃ and it has a molecular weight of 254.28 g/mol . Phthalides, in general, a[1]re important structural motifs found in many natural and bioactive compounds.
Q2: What are the commo[2][3]n synthetic routes to this compound and related structures?
A2: Several methods exist for synthesizing phthalides. A common approach involves the reduction of a corresponding 2-acylbenzoic acid. For instance, a general phthalide synthesis can be achieved by the reduction of phthalimide with a copper-activated zinc dust, followed by acidification and heating to promote lactonization. Another documented synthe[4]sis involves the reaction of phthalic anhydride with a substituted phenylacetic acid, followed by hydrogenation. More modern methods inclu[5]de transition metal-catalyzed reactions, such as rhodium(III)-catalyzed C-H activation and annulation of aromatic carboxylic acids with allenes.
Q3: What are the prima[2]ry sources of batch-to-batch variability in this synthesis?
A3: Batch-to-batch variability can arise from several factors:
-
Reagent Quality: Purity of starting materials (e.g., phthalic anhydride, 4-methoxyphenylacetic acid), catalyst activity (e.g., Raney Nickel, Pd/C), and solvent water content can significantly impact reaction outcomes.
-
Reaction Conditions[6][7]: Minor deviations in temperature, reaction time, stirring rate, and the rate of reagent addition can lead to inconsistent yields and impurity profiles.
-
Work-up and Purification: Inconsistencies in extraction procedures, pH adjustments, and recrystallization techniques (solvent choice, cooling rate) can affect the purity and final yield of the isolated product.
-
Atmospheric Conditi[4][8]ons: The presence of moisture or oxygen can be detrimental in certain steps, particularly when using sensitive reagents or catalysts.
Troubleshooting Guide
This section addresses specific issues that may be encountered during synthesis.
Problem 1: Low or Inconsistent Yield
Your reaction consistently produces a lower-than-expected yield, or the yield varies significantly between batches.
| Potential Cause | Recommended Action |
| Poor Quality Starting Materials | Verify the purity of all reagents (e.g., by NMR or melting point) before starting. Stored reagents like potassium phthalimide can degrade over time. Use freshly opened solven[7]ts or ensure they are properly dried. |
| Inactive Catalyst | For hydrogenations, ensure the catalyst (e.g., Raney Nickel) is active. Use a fresh batch or activate it according to established procedures. In some reductions, activating zinc dust with copper sulfate is critical for the reaction to proceed. |
| Incomplete Reaction[4] | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Do not proceed with work-up until the starting material is consumed. Consider extending the reaction time if necessary. |
| Suboptimal Reaction[6] Temperature | Ensure the internal reaction temperature is accurately controlled. For exothermic additions, maintain cooling to prevent side reactions. For reactions requiring heating, ensure consistent and uniform heat distribution. |
| Product Loss During Work-up | During aqueous extractions, ensure the pH is correctly adjusted to either protonate or deprotonate the desired compound and impurities for efficient separation. Be aware that some produc[8]ts may have partial solubility in the aqueous layer. Perform back-extractions [8]of aqueous layers to recover all product. |
| Inefficient Crystallization | Optimize the recrystallization solvent system. Ensure the crude product is fully dissolved at high temperature and allowed to cool slowly. Rapid cooling can trap impurities and reduce the yield of pure crystals. |
The following diagram outlines a logical workflow for diagnosing the cause of low reaction yields.
Caption: A flowchart for troubleshooting low product yield.
Problem 2: Presence of Unknown Impurities
Analysis by NMR, LC-MS, or TLC shows the presence of unexpected or variable levels of impurities.
| Potential Cause | Recommended Action |
| Incomplete Reaction | The most common "impurity" is unreacted starting material. As mentioned above, monitor the reaction to completion. |
| Side Reactions | Overheating can cause decomposition or side reactions. Ensure strict temperature control. The presence of water or air can also lead to hydrolysis or oxidation byproducts. |
| Isomeric Impurities | Depending on the synthetic route, regioisomers or stereoisomers may form. For example, in Friedel-Crafts type reactions, acylation could occur at different positions on the aromatic ring. |
| Contamination from Equipment | Ensure all glassware is scrupulously clean and dry. Previous reaction residues can introduce impurities. |
| Ineffective Purification | A single purification step may be insufficient. If crystallization fails to remove an impurity, consider column chromatography. Different solvent systems[9] for chromatography or recrystallization may be needed to separate closely related impurities. |
| Impurity Name | Potential Source | Analytical Signature (¹H NMR) |
| 2-(4-methoxybenzoyl)benzoic acid | Incomplete reduction of the ketone intermediate. | Presence of a carboxylic acid proton (~10-12 ppm), distinct aromatic splitting pattern. |
| 4-Methoxyphenylacetic acid | Unreacted starting material (in condensation routes). | Characteristic singlet for the benzylic CH₂ protons, distinct aromatic signals. |
| Phthalic Anhydride / Acid | Unreacted starting material or hydrolysis byproduct. | May be visible in NMR or as a separate spot on TLC, often more polar. |
| Over-reduction products | If a strong reducing agent is used, the lactone ring could be opened. | Absence of the lactone carbonyl in ¹³C NMR or IR, appearance of alcohol protons. |
Experimental Protocols
Protocol 1: Synthesis via Reduction of 2-(4-methoxybenzoyl)benzoic acid
This protocol is a representative method based on common reductions of related ketones to form the phthalide ring.
Materials:
-
2-(4-methoxybenzoyl)benzoic acid
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric Acid (HCl), 1M
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Dissolve 2-(4-methoxybenzoyl)benzoic acid (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding 1M HCl until the pH is ~2. This step facilitates the lactonization (ring closure).
-
Heat the mixture to reflux for 1 hour to ensure complete lactonization.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol).
Protocol 2: HPLC-UV Method for Purity Analysis
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution. A typical starting point is a mixture of Acetonitrile (ACN) and Water (both with 0.1% formic acid). Example: 60:40 ACN:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or acetonitrile at a concentration of ~1 mg/mL. Dilute as necessary.
Synthesis Pathway and Critical Control Points
This diagram illustrates a generalized synthetic pathway and highlights key steps where variability can be introduced.
Caption: Key control points in a typical synthesis workflow.
References
- 1. scbt.com [scbt.com]
- 2. New Route to Phthalides - ChemistryViews [chemistryviews.org]
- 3. Nucleophile- or Light-Induced Synthesis of 3-Substituted Phthalides from 2-Formylarylketones [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. env.go.jp [env.go.jp]
Validation & Comparative
A Comparative Guide to the Analytical Quantification of 3-(4-Methoxybenzyl)phthalide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and High-Performance Thin-Layer Chromatography (HPTLC)—for the quantitative analysis of 3-(4-Methoxybenzyl)phthalide. The information presented is based on established validation parameters for structurally similar phthalate compounds, offering a robust framework for method selection and development.
Executive Summary
The selection of an optimal analytical method for the quantification of this compound depends on the specific requirements of the analysis, including sensitivity, sample matrix, throughput, and available instrumentation.
-
HPLC-UV stands out for its versatility and wide applicability to various sample matrices, offering a good balance of sensitivity and robustness.
-
GC-MS provides superior selectivity and sensitivity, making it ideal for trace-level detection and confirmation, particularly in complex matrices.
-
HPTLC offers a high-throughput and cost-effective solution for the simultaneous analysis of multiple samples, well-suited for screening purposes and analysis of herbal extracts.
This guide details the experimental protocols and presents a comparative summary of key validation parameters to aid in your decision-making process.
Comparative Analysis of Analytical Methods
The following tables summarize the typical performance characteristics of HPLC, GC, and HPTLC for the quantification of phthalide compounds, which can be considered representative for this compound.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | HPLC-UV | GC-MS | HPTLC-Densitometry |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.998 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 10 ng/g | 10 - 50 ng/band |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.5 - 50 ng/g | 50 - 200 ng/band |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 2% | < 15% | < 5% |
| Specificity | Good | Excellent | Good |
Note: The values presented are typical ranges observed for phthalate analysis and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar compounds and should be optimized and validated for the specific application.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in various matrices, including bulk drug, formulations, and biological samples.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, purified)
-
This compound reference standard
-
Sample matrix (e.g., plasma, formulation excipients)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water in a gradient or isocratic elution. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by UV scan of the analyte (typically around 225 nm for phthalides).
-
Injection Volume: 10-20 µL
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound reference standard in methanol or acetonitrile. Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range.
-
Sample Solutions:
-
Bulk Drug/Formulation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol). Dilute to a concentration within the calibration range.
-
Biological Matrix (e.g., Plasma): Perform a protein precipitation with acetonitrile or a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate). Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
Validation Parameters to be Assessed:
-
System Suitability
-
Specificity (peak purity)
-
Linearity and Range
-
Accuracy (recovery)
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Robustness
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers high sensitivity and selectivity for the quantification of this compound, especially at trace levels in complex matrices.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for phthalate analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Helium (carrier gas, high purity)
-
Hexane or Dichloromethane (GC grade)
-
This compound reference standard
-
Internal standard (e.g., a deuterated phthalate)
Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound reference standard in hexane or dichloromethane. Prepare working standards containing the internal standard.
-
Sample Solutions: Perform a liquid-liquid extraction of the sample with hexane or dichloromethane. Concentrate the extract and add the internal standard before analysis.
Validation Parameters to be Assessed:
-
Same as HPLC-UV method.
High-Performance Thin-Layer Chromatography (HPTLC) Method
This method is suitable for rapid screening and quantification of this compound in herbal extracts and other less complex matrices.
Instrumentation:
-
HPTLC system with an automatic sample applicator
-
Developing chamber
-
Densitometric scanner
-
HPTLC plates (e.g., silica gel 60 F254)
-
Data acquisition and processing software
Reagents and Materials:
-
Toluene (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Formic acid (analytical grade)
-
This compound reference standard
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (e.g., 8:2:0.1, v/v/v). The mobile phase composition should be optimized for best separation.
-
Application: Apply standards and samples as bands using an automatic applicator.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Scanning: Scan the dried plate at the wavelength of maximum absorbance of the analyte.
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound reference standard in methanol. Prepare working standards for spotting.
-
Sample Solutions (e.g., Herbal Extract): Extract the powdered plant material with methanol using sonication or reflux. Filter and dilute the extract as needed.
Validation Parameters to be Assessed:
-
Same as HPLC-UV method, with additional assessment of peak purity by spectral analysis.
Visualizations
Signaling Pathway
Phthalates, structurally related to this compound, have been shown to interact with the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[1][2][3][4][5] Understanding this interaction is vital in drug development.
Caption: PI3K/AKT/mTOR signaling pathway potentially modulated by phthalide compounds.
Experimental Workflow
The general workflow for analytical method validation is a systematic process to ensure the reliability and suitability of the chosen method.
Caption: General workflow for the validation of an analytical method.
References
- 1. Regulation of the cell cycle and P13K/AKT/mTOR signaling pathway by phthalates in normal human breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Cross-Reactivity Profile of 3-(4-Methoxybenzyl)phthalide: A Data-Driven Comparison
A comprehensive review of available literature and experimental data reveals a notable absence of specific receptor binding affinities and cross-reactivity studies for 3-(4-Methoxybenzyl)phthalide. While the broader class of phthalide derivatives has shown engagement with certain biological pathways, direct evidence for the primary molecular target of this specific compound remains elusive. This guide summarizes the current state of knowledge and outlines the necessary experimental framework for a thorough cross-reactivity assessment.
Introduction to this compound and the Imperative of Cross-Reactivity Analysis
This compound is a synthetic compound belonging to the phthalide class of molecules. While it has been noted as a reagent in the synthesis of potential therapeutics for neurological conditions, its specific mechanism of action at the molecular level is not well-documented in publicly available scientific literature.[1] Understanding the cross-reactivity of a compound is a critical step in drug development, as it helps to identify potential off-target effects that could lead to adverse reactions and to elucidate the full pharmacological profile of a therapeutic candidate.
Studies on structurally related phthalide derivatives have suggested potential anti-inflammatory and antioxidant activities.[2] These effects are often associated with the modulation of signaling pathways such as the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Nuclear Factor-kappa B (NF-κB). However, direct and quantitative data on the interaction of this compound with these or any other receptors are not currently available.
Hypothetical Primary Target and Cross-Reactivity Landscape
In the absence of direct binding data for this compound, a conclusive comparison of its cross-reactivity is not feasible. To illustrate the principles of such a study, we present a hypothetical scenario where a primary target has been identified. The subsequent sections will detail the experimental protocols required to generate the necessary data for a robust cross-reactivity analysis.
Data Presentation: A Template for Analysis
To facilitate a clear comparison once experimental data becomes available, the following table structure is proposed for summarizing the binding affinities and functional activities of this compound against its primary target and a panel of other receptors.
Table 1: Comparative Receptor Binding Affinity of this compound
| Receptor/Target | Ligand | Ki (nM) | Fold Selectivity vs. Primary Target |
| Primary Target (Hypothetical) | This compound | [Insert Data] | - |
| Receptor A | This compound | [Insert Data] | [Calculate] |
| Receptor B | This compound | [Insert Data] | [Calculate] |
| Receptor C | This compound | [Insert Data] | [Calculate] |
| ... | ... | ... | ... |
Table 2: Comparative Functional Activity of this compound
| Receptor/Target | Assay Type | EC50/IC50 (nM) | % Efficacy/Inhibition |
| Primary Target (Hypothetical) | [e.g., Reporter Assay] | [Insert Data] | [Insert Data] |
| Receptor A | [e.g., Calcium Flux] | [Insert Data] | [Insert Data] |
| Receptor B | [e.g., cAMP Assay] | [Insert Data] | [Insert Data] |
| Receptor C | [e.g., Reporter Assay] | [Insert Data] | [Insert Data] |
| ... | ... | ... | ... |
Experimental Protocols
The generation of robust and comparable cross-reactivity data necessitates the use of standardized and well-defined experimental protocols. The following methodologies are fundamental for assessing the interaction of a compound with various receptors.
Radioligand Binding Assays
This technique is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Membrane Preparation: Cell lines overexpressing the receptor of interest are cultured and harvested. The cells are lysed, and the cell membranes containing the receptor are isolated through centrifugation.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength, ensuring optimal receptor-ligand binding.
-
Competition Binding: A constant concentration of a high-affinity radiolabeled ligand (e.g., [3H]- or [125I]-labeled standard) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell-Based Functional Assays
These assays measure the functional consequence of a compound binding to its receptor, such as agonism or antagonism.
-
Cell Culture: Stably transfected cell lines expressing the receptor of interest are cultured in appropriate media.
-
Assay Principle: The choice of assay depends on the signaling pathway of the receptor. Common examples include:
-
cAMP Assays: For G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity.
-
Calcium Flux Assays: For GPCRs that signal through the release of intracellular calcium.
-
Reporter Gene Assays: For nuclear receptors or other transcription factors, where receptor activation leads to the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Compound Treatment: Cells are treated with varying concentrations of the test compound. For antagonist assays, cells are co-incubated with the test compound and a known agonist.
-
Signal Detection: The cellular response is measured using a plate reader (e.g., luminometer, fluorometer, or spectrophotometer).
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values and the maximum efficacy or inhibition.
Mandatory Visualizations
To visually represent the workflows and conceptual relationships in cross-reactivity studies, the following diagrams are provided.
Caption: Workflow for Cross-Reactivity Profiling.
Caption: Hypothetical Signaling Pathway Interaction.
References
Benchmarking Phthalide Derivatives: A Comparative Analysis of DL-3-n-Butylphthalide (NBP) Against Standard Stroke Therapies
However, significant research and clinical application exist for a closely related phthalide derivative, DL-3-n-butylphthalide (NBP) . NBP, a compound synthesized based on an extract from celery seeds, has been approved in China for the treatment of acute ischemic stroke and is a subject of ongoing clinical investigation.[5][6][7][8] This guide will, therefore, focus on benchmarking the performance of NBP against standard treatments for acute ischemic stroke, providing a data-driven comparison for this class of compounds.
Introduction to DL-3-n-Butylphthalide (NBP) and Standard Stroke Care
Acute ischemic stroke is a leading cause of mortality and long-term disability worldwide. The standard of care for eligible patients involves rapid reperfusion therapies, such as intravenous thrombolysis with recombinant tissue plasminogen activator (rt-PA) and endovascular treatment (mechanical thrombectomy), aimed at restoring blood flow to the brain.[6][7]
NBP has emerged as a neuroprotective agent with a multi-target mechanism of action, suggesting its potential as both a standalone and an adjunctive therapy in stroke management.[7][8][9] Its therapeutic effects are attributed to anti-inflammatory, antioxidant, anti-apoptotic, and pro-angiogenic properties.[7][10]
Performance Benchmarking: NBP vs. Standard Therapies
Clinical trials have evaluated the efficacy and safety of NBP in patients with acute ischemic stroke. The data presented below is a summary of key findings from a notable randomized clinical trial.
Table 1: Efficacy of NBP in Acute Ischemic Stroke Patients Receiving Reperfusion Therapy
| Outcome Measure | NBP Group (n=608) | Placebo Group (n=608) | Odds Ratio (95% CI) | P-value | Reference |
| Favorable Functional Outcome at 90 days (mRS score 0-2) | 56.7% | 44.0% | 1.70 (1.35-2.14) | < .001 | [9] |
CI: Confidence Interval; mRS: modified Rankin Scale. A lower mRS score indicates less disability.
Table 2: Safety Profile of NBP in Acute Ischemic Stroke
| Adverse Event | NBP Group (n=608) | Placebo Group (n=608) | Reference |
| Serious Adverse Events within 90 days | 10.1% | 12.0% | [9] |
Experimental Protocols
Key Clinical Trial Methodology for NBP Evaluation
A multicenter, double-blind, placebo-controlled, randomized clinical trial was conducted to assess the efficacy and safety of NBP as an adjunctive therapy for patients with acute ischemic stroke undergoing reperfusion therapy.
-
Participants: Patients (18 years or older) diagnosed with acute ischemic stroke with a National Institutes of Health Stroke Scale (NIHSS) score of 4 to 25, who were candidates for intravenous thrombolysis and/or endovascular treatment.
-
Intervention: Eligible patients were randomized to receive either NBP or a placebo within 6 hours of symptom onset. The treatment regimen consisted of a twice-daily intravenous injection for the initial 14 days, followed by oral capsules three times daily for the subsequent 76 days.[8]
-
Primary Outcome: The primary efficacy endpoint was the proportion of patients achieving a favorable functional outcome at 90 days. This was defined by the modified Rankin Scale (mRS), with thresholds adjusted for baseline stroke severity.[8][9]
-
Safety Assessment: The safety profile was evaluated by monitoring the incidence of serious adverse events within the 90-day follow-up period.[9]
Visualizing Mechanisms and Workflows
Proposed Multi-Target Mechanism of NBP in Neuroprotection
Caption: Proposed multi-target mechanism of action for DL-3-n-butylphthalide (NBP).
Typical Experimental Workflow for an NBP Clinical Trial
Caption: Generalized workflow of a randomized controlled trial for NBP.
Conclusion
While direct performance data for 3-(4-Methoxybenzyl)phthalide remains elusive, the extensive research on the related compound DL-3-n-butylphthalide (NBP) offers valuable insights into the potential of this class of molecules in neurology. Clinical evidence suggests that NBP provides a significant benefit in improving functional outcomes for acute ischemic stroke patients when used as an adjunct to standard reperfusion therapies.[9] Its multi-target neuroprotective mechanism presents a promising therapeutic strategy.[7][10]
For researchers and drug development professionals, the data on NBP underscores the potential of phthalide derivatives as neuroprotective agents. However, further investigation, including preclinical and clinical studies, is imperative to determine the specific efficacy, mechanism of action, and safety profile of this compound to establish its comparative performance against current standard treatments.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. DL-3-n-butylphthalide Increases Collateriogenesis and Functional Recovery after Focal Ischemic Stroke in Mice [aginganddisease.org]
- 6. Frontiers | Dl-NBP (Dl-3-N-Butylphthalide) Treatment Promotes Neurological Functional Recovery Accompanied by the Upregulation of White Matter Integrity and HIF-1α/VEGF/Notch/Dll4 Expression [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. jwatch.org [jwatch.org]
- 9. Efficacy and Safety of Butylphthalide in Patients With Acute Ischemic Stroke: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative analysis of the synthesis methods for 3-arylphthalides
For Researchers, Scientists, and Drug Development Professionals
The 3-arylphthalide scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The efficient and versatile synthesis of these molecules is of paramount importance for the discovery and development of new therapeutic agents. This guide provides a comparative analysis of three prominent methods for the synthesis of 3-arylphthalides, offering an objective look at their performance based on experimental data.
Comparative Analysis of Synthesis Methods
The synthesis of 3-arylphthalides can be broadly approached through several key strategies. This guide focuses on three widely employed and well-documented methods: Dehydrative Coupling of 3-Hydroxyphthalide with Arenes, Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Bromophthalide, and Palladium-Catalyzed Arylation of 2-Formylbenzoates. Each method presents a unique set of advantages and limitations in terms of substrate scope, reaction conditions, and overall efficiency.
Dehydrative Coupling is a classical and straightforward approach that involves the acid-catalyzed reaction of a 3-hydroxyphthalide with an electron-rich aromatic compound.[1][2] This method is often characterized by its operational simplicity and the use of readily available starting materials. However, it is generally limited to highly activated arenes and may require harsh acidic conditions, which can be incompatible with sensitive functional groups.
Palladium-Catalyzed Suzuki-Miyaura Coupling offers a more modern and versatile alternative. This method involves the cross-coupling of a 3-bromophthalide with an arylboronic acid. A key advantage of this approach is its broad substrate scope, allowing for the introduction of a wide variety of aryl groups with different electronic and steric properties. The reactions typically proceed under mild conditions with high yields.
Palladium-Catalyzed Arylation of 2-Formylbenzoates represents another powerful palladium-catalyzed method that utilizes different starting materials.[3][4] This approach involves the reaction of a 2-formylbenzoate with an organoboronic acid, followed by an in-situ lactonization. This method also boasts high yields and a broad substrate tolerance.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the three discussed synthesis methods, allowing for a direct comparison of their performance.
| Method | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Dehydrative Coupling | 3-Hydroxyphthalide, Arene | H₂SO₄ or HCl | H₂O/Dioxane | Room Temperature | Varies | 50 - Quantitative |
| Pd-Catalyzed Suzuki-Miyaura Coupling | 3-Bromophthalide, Phenylboronic Acid | PdCl₂(PPh₃)₂ / Na₂CO₃ | H₂O/THF (9:1) | 70 | 2 | up to 94 |
| Pd-Catalyzed Arylation of Aldehydes | Methyl 2-formylbenzoate, Phenylboronic Acid | [Pd(allyl)Cl]₂ / Thioether-imidazolinium ligand / CsF | Toluene | 80 | 12 | up to 97 |
Experimental Protocols
Method 1: Dehydrative Coupling of 3-Hydroxyphthalide with Resorcinol[1]
-
Preparation of 3-Hydroxyphthalide: A solution of 3-bromophthalide (2.35 mmol) in distilled H₂O (25 mL) is treated with 85% KOH (3.0 mmol) and stirred under reflux for 2 hours. After cooling, the reaction is treated with KHSO₄ and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography to afford 3-hydroxyphthalide.
-
Synthesis of 3-(2,4-dihydroxyphenyl)phthalide: 3-Hydroxyphthalide (0.67 mmol) is dissolved in a mixture of H₂O/dioxane (4:1, 4 mL). The solution is treated with 37% HCl (250 μL) and stirred for 5 minutes. Resorcinol (1 mmol) is then added, and the reaction is stirred at room temperature until the disappearance of the 3-hydroxyphthalide. The reaction is neutralized with NaHCO₃ and extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield the product.
Method 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Bromophthalide with Phenylboronic Acid[3]
-
To a reaction tube is added 3-bromoisobenzofuran-1(3H)-one (0.92 mmol), phenylboronic acid (0.92 mmol), Na₂CO₃ (0.92 mmol), and PdCl₂(PPh₃)₂ (0.009 mmol).
-
A solution of H₂O and THF (9:1, v/v, 20 mL) is added to the reaction tube.
-
The reaction mixture is stirred at 70 °C for 2 hours.
-
After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then worked up to isolate the 3-phenylisobenzofuran-1(3H)-one.
Method 3: Palladium-Catalyzed Arylation of Methyl 2-formylbenzoate with Phenylboronic Acid[4]
-
A mixture of methyl 2-formylbenzoate (0.5 mmol), phenylboronic acid (0.6 mmol), CsF (1.5 mmol), and a thioether-imidazolinium carbene ligand (0.0055 mmol) is placed in a reaction vessel.
-
[Pd(allyl)Cl]₂ (0.0025 mmol) and toluene (2 mL) are added.
-
The mixture is stirred at 80 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and concentrated. The residue is purified by column chromatography to give the desired 3-arylphthalide.
Synthesis Workflow and Logical Relationships
The following diagram illustrates the general workflows and the relationship between the starting materials and the final 3-arylphthalide product for the three discussed synthetic methods.
Caption: Comparative workflows for the synthesis of 3-arylphthalides.
References
- 1. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of 3-Arylphthalides using Palladium-Catalyzed Arylation of Aldehydes with Organoboronic Acids [organic-chemistry.org]
- 4. Efficient synthesis of 3-arylphthalides using palladium-catalyzed arylation of aldehydes with organoboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quest for Correlation: A Comparative Guide to 3-(4-Methoxybenzyl)phthalide Activity In Vitro and In Vivo
A comprehensive analysis of the therapeutic potential of 3-(4-Methoxybenzyl)phthalide necessitates a thorough understanding of how its effects observed in laboratory cell cultures (in vitro) translate to whole organisms (in vivo). To date, direct comparative studies establishing an in vitro-in vivo correlation (IVIVC) for this compound remain limited in publicly accessible scientific literature. However, by examining the activities of structurally related phthalide compounds, we can construct a framework for a potential IVIVC and outline the experimental approaches required for its validation.
This guide provides a comparative overview of the reported in vitro and in vivo activities of analogous phthalide derivatives, offering a predictive lens through which to view the potential therapeutic applications of this compound, particularly in the realm of neuroprotection. While this compound itself is noted as a reagent in the preparation of drugs for neurological conditions, detailed biological data is sparse.[1][2][3] This guide will, therefore, leverage data from the well-studied analogue, 3-n-butylphthalide (NBP), to illustrate the principles of IVIVC and to propose a research trajectory for this compound.
Comparative Efficacy: Insights from Phthalide Analogues
To hypothesize the potential efficacy of this compound, we can analyze the established neuroprotective effects of 3-n-butylphthalide (NBP), a compound that has been investigated in both cellular and animal models of ischemic stroke.
| Parameter | In Vitro (PC12 cells, OGD model) | In Vivo (Rat model, MCAO) | Compound |
| Neuroprotection | Significant reversal of OGD-induced apoptosis and increased cell viability. | Amelioration of infarct volumes and neurological deficits. | 3-n-butylphthalide (NBP) |
| Anti-oxidative Stress | Increased superoxide dismutase (SOD) activity, decreased malondialdehyde (MDA) and reactive oxygen species (ROS) levels. | Not explicitly quantified in the provided study, but inferred from the mechanism. | 3-n-butylphthalide (NBP) |
| Mitochondrial Function | Enhanced mitochondrial membrane potential and increased activity of mitochondrial respiratory chain complexes I–IV and ATPase. | Not explicitly quantified in the provided study, but inferred from the mechanism. | 3-n-butylphthalide (NBP) |
| Anti-inflammatory Effect | Not explicitly quantified in the provided study. | Inhibition of TLR4/nuclear factor-κB activation and suppression of the inflammatory response. | Phthalide derivative CD21 |
Proposed Signaling Pathway for Neuroprotection
Based on the known mechanisms of related phthalides, a plausible signaling pathway for the neuroprotective effects of this compound could involve the mitigation of oxidative stress and the preservation of mitochondrial integrity, potentially through the activation of the Nrf2/HO-1 and AMPK signaling pathways.
Caption: Proposed neuroprotective signaling pathway for this compound.
Experimental Protocols
In Vitro: Oxygen-Glucose Deprivation (OGD) in PC12 Cells
This protocol is adapted from studies on 3-n-butylphthalide and serves as a template for assessing the neuroprotective effects of this compound.[4]
-
Cell Culture: PC12 neuronal cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound for 24 hours.
-
OGD Induction: The culture medium is replaced with glucose-free DMEM, and the cells are transferred to a hypoxic chamber with 95% N2 and 5% CO2 for 8 hours to simulate ischemic conditions.
-
Assessment of Cell Viability: Cell viability is measured using the MTT assay.
-
Apoptosis Assay: Apoptosis is quantified using Annexin V-FITC/PI staining and flow cytometry.
-
Measurement of Oxidative Stress Markers: Levels of ROS, MDA, and SOD are measured using commercially available kits.
-
Mitochondrial Function Assays: Mitochondrial membrane potential is assessed using JC-1 staining. The activity of mitochondrial respiratory chain complexes is determined using specific activity assay kits.
In Vivo: Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol, based on studies with phthalide derivatives, provides a framework for evaluating in vivo neuroprotective efficacy.[5]
-
Animal Model: Adult male Sprague-Dawley rats are used. Anesthesia is induced with isoflurane.
-
MCAO Surgery: A transient focal cerebral ischemia is induced by occluding the middle cerebral artery for 2 hours using the intraluminal filament technique, followed by reperfusion.
-
Drug Administration: this compound is administered orally or via intraperitoneal injection at various doses, either before or after the ischemic insult.
-
Neurological Deficit Scoring: Neurological deficits are evaluated at 24 hours post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is quantified using image analysis software.
-
Histopathological Analysis: Brain tissue is processed for H&E staining to assess neuronal damage.
-
Immunohistochemistry: Brain sections are stained for markers of apoptosis (e.g., cleaved caspase-3) and inflammation (e.g., Iba1 for microglia).
Experimental Workflow for IVIVC
Establishing a robust IVIVC requires a systematic approach, as outlined in the workflow below.
Caption: A generalized workflow for establishing an in vitro-in vivo correlation.
Conclusion
While a definitive in vitro-in vivo correlation for this compound has yet to be established, the existing data on related phthalide compounds provides a strong rationale for its investigation as a potential therapeutic agent, particularly for neurological disorders. The experimental frameworks and proposed mechanisms of action outlined in this guide offer a clear path for future research to bridge the gap between in vitro observations and in vivo therapeutic efficacy. Such studies are crucial for the rational design of clinical trials and the ultimate translation of this promising compound into a clinically effective treatment.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of Phthalide Derivative CD21 against Ischemic Brain Injury:Involvement of MSR1 Mediated DAMP peroxiredoxin1 Clearance and TLR4 Signaling Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Phthalide Derivatives: Evaluating 3-(4-Methoxybenzyl)phthalide in the Context of Its Biologically Active Analogs
For Researchers, Scientists, and Drug Development Professionals
The phthalide scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. This guide provides a head-to-head comparison of 3-(4-Methoxybenzyl)phthalide with other notable phthalide derivatives. While publicly available experimental data on the specific biological activities of this compound is limited, this guide will contextualize its potential based on structure-activity relationships gleaned from well-characterized analogs.
Introduction to Phthalide Derivatives
Phthalides, or 1(3H)-isobenzofuranones, are a class of compounds characterized by a bicyclic structure where a benzene ring is fused to a γ-lactone ring.[1] Their diverse biological activities have made them attractive targets for drug discovery and development.[2] Modifications at the 3-position of the phthalide ring, in particular, have been shown to significantly influence their pharmacological properties. This comparison will focus on derivatives with known anti-inflammatory, neuroprotective, and anticancer activities to provide a framework for evaluating the potential of this compound.
Comparative Analysis of Biological Activity
For context, the following tables summarize the in vitro biological activities of several key phthalide derivatives.
Table 1: Anti-inflammatory Activity of Phthalide Derivatives
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one (Compound 9o) | LPS-induced NO production | RAW 264.7 | 0.76 | [3] |
| 3-(2,4-dihydroxyphenyl)phthalide (Compound 5a) | LPS-induced NO production | BV-2 | >10 (Significant inhibition at 10 µM) | [4][5] |
| 3-(2,4-dihydroxyphenyl)phthalide (Compound 5a) | LPS-induced NO production | RAW 264.7 | >10 (Significant inhibition at 10 µM) | [4][5] |
Table 2: Neuroprotective Activity of Phthalide Derivatives
| Compound | Assay | Model | Effect | Reference |
| 3-n-butylphthalide (NBP) | Various | Ischemic stroke models | Reduces infarct volume, improves neurological outcome | |
| CD21 | MCAO rat model | Ischemic stroke | Ameliorates infarct volumes and neurological deficits | |
| (Z)-13c (A 3-benzylidenephthalide Mannich base derivative) | Acetylcholinesterase Inhibition (EeAChE) | In vitro | IC50 = 9.18 x 10⁻⁵ µM | |
| (Z)-13c (A 3-benzylidenephthalide Mannich base derivative) | Monoamine Oxidase B (MAO-B) Inhibition | In vitro | IC50 = 5.88 µM |
Table 3: Anticancer Activity of Phthalide Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Riligustilide | HCT-8 | Colon | 6.79 | |
| Riligustilide | HepG2 | Liver | 7.92 | |
| Riligustilide | A549 | Lung | 13.82 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned in the comparative data tables.
Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, the cells are stimulated with LPS (1 µg/mL) for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.[3][4][5]
Neuroprotective Assay: Middle Cerebral Artery Occlusion (MCAO) Model
This in vivo model is used to assess the neuroprotective effects of compounds against ischemic stroke.
-
Animal Model: Male Sprague-Dawley rats (250-300 g) are used. Anesthesia is induced with isoflurane.
-
Surgical Procedure: A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ICA through the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
-
Drug Administration: The test compound or vehicle is administered intravenously or intraperitoneally at a specific time point before or after the onset of ischemia.
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), the suture is withdrawn to allow reperfusion.
-
Neurological Deficit Scoring: Neurological function is assessed at various time points after reperfusion using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).
-
Infarct Volume Measurement: After 24 or 48 hours, the animals are euthanized, and the brains are removed and sectioned. The brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is quantified using image analysis software.
Anticancer Assay: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cell lines (e.g., HCT-8, HepG2, A549) are cultured in appropriate media and conditions.
-
Assay Procedure: Cells are seeded in 96-well plates at a suitable density and allowed to attach. The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solubilizing agent such as dimethyl sulfoxide (DMSO).
-
Data Analysis: The absorbance is measured at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.
Signaling Pathways and Experimental Workflows
The biological effects of phthalide derivatives are often mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for designing more potent and selective derivatives.
Caption: General experimental workflow for in vitro and in vivo evaluation of phthalide derivatives.
Caption: Simplified signaling pathway for LPS-induced inflammation and the inhibitory role of phthalide derivatives.
Conclusion
The phthalide scaffold is a versatile platform for the development of novel therapeutics. While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, the extensive research on its structural analogs provides a strong rationale for its potential as a bioactive molecule. The presence of the 3-benzyl group is a key feature in many active phthalides, and the 4-methoxy substitution could modulate its pharmacokinetic and pharmacodynamic properties.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound to determine its specific anti-inflammatory, neuroprotective, and anticancer activities. Direct, head-to-head comparisons with established active phthalides such as 3-n-butylphthalide and other promising synthetic derivatives will be essential to fully elucidate its therapeutic potential. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for such investigations.
References
- 1. Study on Design and Synthesis of Catalpalactone Analogues and Small Motecule Inhibitors of Fatty Acid Binding Protein and Biological Activities - Master's thesis - Dissertation [dissertationtopic.net]
- 2. Marilones A–C, phthalides from the sponge-derived fungus Stachylidium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patents.justia.com [patents.justia.com]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to the Structure-Activity Relationship of 3-(4-Methoxybenzyl)phthalide Analogs and Related Compounds as Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted phthalide analogs, with a focus on their potential as anti-inflammatory agents. While direct and comprehensive SAR studies on a series of 3-(4-Methoxybenzyl)phthalide analogs are not extensively available in the public domain, this guide leverages data from closely related 3-arylphthalide derivatives to elucidate key structural determinants for biological activity. The information presented herein is intended to guide researchers in the design and development of novel phthalide-based therapeutic agents.
I. Introduction to Phthalides and their Therapeutic Potential
Phthalides, characterized by a γ-lactone ring fused to a benzene ring, are a class of naturally occurring and synthetic compounds that have garnered significant interest in medicinal chemistry.[1] These compounds exhibit a wide range of biological activities, including anti-stroke, neuroprotective, and anti-inflammatory properties.[2] The substituent at the 3-position of the phthalide core plays a crucial role in determining the pharmacological profile of these molecules, making it a key focal point for SAR studies.[3] The this compound scaffold, in particular, presents a promising starting point for the development of new drugs due to the known bioactive properties of both the phthalide and the methoxybenzyl moieties.
II. Comparative Analysis of 3-Arylphthalide Analogs
As a case study to understand the SAR of 3-substituted phthalides, we present a comparative analysis of a series of 3-arylphthalide derivatives and their anti-inflammatory activity, measured by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs.[1]
Table 1: Structure-Activity Relationship of 3-Arylphthalide Analogs as Inhibitors of NO Production [1]
| Compound ID | 3-Aryl Substituent | % NO Inhibition (at 10 µM) in RAW 264.7 Cells | % NO Inhibition (at 10 µM) in Bv.2 Cells |
| 1 | 2,4-Dihydroxyphenyl | 85.2 ± 3.5 | 78.9 ± 4.1 |
| 2 | 4-Hydroxy-3-methoxyphenyl | 45.6 ± 2.8 | 35.1 ± 3.2 |
| 3 | 4-Hydroxyphenyl | 25.3 ± 2.1 | 18.7 ± 2.5 |
| 4 | Phenyl | 10.1 ± 1.5 | 8.2 ± 1.8 |
| 5 | 4-Bromophenyl | 12.5 ± 1.9 | 9.8 ± 2.1 |
Data is presented as mean ± SD.
Key SAR Observations:
-
Hydroxylation of the Aryl Ring: The presence of hydroxyl groups on the 3-aryl substituent significantly enhances anti-inflammatory activity. Compound 1 , with two hydroxyl groups, demonstrated the highest inhibitory effect on NO production.[1]
-
Effect of Methoxy Group: A methoxy group in conjunction with a hydroxyl group (Compound 2 ) confers moderate activity, suggesting that while beneficial, it is less impactful than a second hydroxyl group.[1]
-
Monohydroxylation vs. No Substitution: A single hydroxyl group (Compound 3 ) provides a noticeable increase in activity compared to the unsubstituted phenyl ring (Compound 4 ).[1]
-
Halogenation: The introduction of a bromine atom at the 4-position of the phenyl ring (Compound 5 ) did not lead to a significant improvement in activity over the unsubstituted analog.[1]
III. Experimental Protocols
A. General Synthesis of 3-Arylphthalides
The synthesis of 3-arylphthalides can be achieved through a dehydrative coupling reaction between a 3-hydroxyphthalide intermediate and an appropriate arene.[1]
-
Step 1: Bromination of Phthalide: Phthalide is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in a suitable solvent like carbon tetrachloride to yield 3-bromophthalide.
-
Step 2: Formation of 3-Hydroxyphthalide: The resulting 3-bromophthalide is hydrolyzed using an aqueous base (e.g., potassium hydroxide) followed by acidification to produce 3-hydroxyphthalide.
-
Step 3: Dehydrative Coupling: 3-Hydroxyphthalide is reacted with the desired arene (e.g., a substituted phenol) under acidic conditions (e.g., sulfuric acid or hydrochloric acid) to afford the target 3-arylphthalide.[1]
B. In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
The anti-inflammatory activity of the synthesized compounds is evaluated by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) or microglial (Bv.2) cells.[1]
-
Cell Culture: RAW 264.7 or Bv.2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compounds for 1 hour.
-
Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The percentage of NO inhibition is calculated by comparing the nitrite concentration in compound-treated wells with that in LPS-stimulated wells without any compound.
-
-
Cytotoxicity Assay: To ensure that the observed inhibition of NO production is not due to cytotoxicity, a parallel assay (e.g., MTT assay) is performed to assess the viability of the cells in the presence of the test compounds.
IV. Visualizations
Caption: Workflow of synthesis, bioassay, and a hypothetical signaling pathway.
V. Conclusion
The structure-activity relationship studies of 3-arylphthalides reveal that the nature and position of substituents on the 3-aryl ring are critical for their anti-inflammatory activity. Specifically, the presence of hydroxyl groups is a key determinant for enhanced potency in inhibiting nitric oxide production. While this guide provides valuable insights based on a closely related series of compounds, further dedicated SAR studies on this compound analogs are warranted to fully elucidate their therapeutic potential. The experimental protocols and workflows presented here offer a robust framework for researchers to synthesize and evaluate novel phthalide derivatives as promising anti-inflammatory agents.
References
Assessing the Specificity of 3-(4-Methoxybenzyl)phthalide's Biological Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the biological target specificity of 3-(4-Methoxybenzyl)phthalide, a compound noted for its potential therapeutic applications, including in the context of neurotic diseases and inflammation. Due to the limited direct research on its specific molecular interactions, this analysis focuses on its potential primary target, Monoamine Oxidase (MAO), based on studies of structurally related phthalide analogues. Furthermore, we explore its potential modulatory effects on key inflammatory signaling pathways, namely NF-κB and Heme Oxygenase-1 (HO-1), and provide detailed experimental protocols to facilitate further investigation and validation.
Comparative Analysis of Potential Biological Targets
While the definitive biological target of this compound remains to be conclusively identified, preliminary evidence from related compounds suggests Monoamine Oxidase B (MAO-B) as a primary candidate. Its observed anti-inflammatory properties may be a downstream effect of MAO-B inhibition or could involve direct modulation of other signaling pathways. This section compares this compound with established inhibitors of these potential targets.
| Compound | Primary Target(s) | Potency (IC50) | Key Off-Target Effects |
| This compound | Hypothesized: MAO-B | Data not available | Data not available |
| Selegiline | MAO-B (Irreversible Inhibitor) | ~1-10 nM | At higher doses, loses selectivity and inhibits MAO-A. Metabolized to amphetamine derivatives. |
| BAY 11-7082 | NF-κB Pathway (Inhibitor of IκBα phosphorylation) | ~5-10 µM | Can have off-target effects on other kinases. |
| Hemin | HO-1 (Inducer) | N/A (Inducer) | Can have pro-oxidant effects at high concentrations. |
Experimental Protocols for Specificity Assessment
To rigorously assess the biological target specificity of this compound, a series of well-defined experimental protocols are necessary.
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potency and selectivity of this compound against MAO-A and MAO-B.
Experimental Protocol:
-
Enzyme Source: Recombinant human MAO-A and MAO-B.
-
Substrate: Kynuramine (a non-selective substrate).
-
Procedure:
-
Prepare serial dilutions of this compound. Selegiline and Clorgyline should be used as positive controls for MAO-B and MAO-A inhibition, respectively.
-
In a 96-well microplate, pre-incubate the MAO enzyme with the test compound or control for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the kynuramine substrate.
-
The formation of the fluorescent product, 4-hydroxyquinoline, is monitored kinetically using a microplate reader (Excitation: 320 nm, Emission: 405 nm).
-
Calculate the initial reaction velocities and determine the percentage of inhibition at each compound concentration.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. Selectivity is determined by the ratio of IC50 (MAO-A) / IC50 (MAO-B).
NF-κB Signaling Pathway Reporter Assay
Objective: To evaluate the inhibitory effect of this compound on the NF-κB signaling pathway.
Experimental Protocol:
-
Cell Line: A human cell line stably expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293/NF-κB-luc).
-
Stimulus: Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) to activate the NF-κB pathway.
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with varying concentrations of this compound or a known NF-κB inhibitor (e.g., BAY 11-7082) for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay reagent.
-
-
Data Analysis: The luciferase activity is normalized to a measure of cell viability (e.g., using a CellTiter-Glo assay). The percentage of inhibition of NF-κB activation is then calculated relative to the stimulated control.
Heme Oxygenase-1 (HO-1) Induction Assay via Western Blot
Objective: To determine if this compound induces the expression of the cytoprotective enzyme HO-1.
Experimental Protocol:
-
Cell Line: A relevant cell line such as human macrophages (e.g., THP-1 differentiated into macrophages) or endothelial cells (e.g., HUVECs).
-
Procedure:
-
Treat the cells with different concentrations of this compound for a specified duration (e.g., 18-24 hours). Hemin can be used as a positive control for HO-1 induction.
-
Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for HO-1.
-
Following incubation with an appropriate HRP-conjugated secondary antibody, visualize the protein bands using an ECL detection system.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis: Densitometric analysis of the HO-1 bands is performed and normalized to the loading control to quantify the fold-induction of HO-1 expression relative to the untreated control.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Potential signaling pathways modulated by this compound.
Caption: Experimental workflow for assessing target specificity.
Caption: Logical relationship between direct target interaction and observed bioactivity.
Safety Operating Guide
Proper Disposal of 3-(4-Methoxybenzyl)phthalide: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Treat 3-(4-Methoxybenzyl)phthalide and its containers as hazardous waste. Due to its classification as a suspected reproductive toxicant and its potential for long-term adverse effects on aquatic life, this compound requires specific disposal procedures to ensure the safety of personnel and the protection of the environment. Adherence to institutional and regulatory guidelines is mandatory.
Essential Safety and Disposal Information
Researchers, scientists, and drug development professionals must handle this compound with care throughout its lifecycle, from use to disposal. The primary directive for its disposal is to send it to an approved hazardous waste disposal facility. This guide provides a detailed, step-by-step operational plan for its proper disposal.
Summary of Key Disposal and Safety Data
| Parameter | Information | Citation |
| Chemical Name | This compound | |
| CAS Number | 66374-23-0 | [1] |
| Primary Hazards | Suspected of damaging fertility or the unborn child (Reproductive toxicity, Category 2). Harmful to aquatic life with long-lasting effects. | |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | |
| Primary Disposal Method | Dispose of contents and container to an approved waste disposal plant. | |
| Spill Response | Sweep up and shovel into suitable containers for disposal. Ensure adequate ventilation. Avoid dust formation. | [2] |
Experimental Workflow for Disposal
The following workflow outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocols
Waste Segregation and Collection
All materials contaminated with this compound must be considered hazardous waste. This includes:
-
Unused or expired solid chemical.
-
Solutions containing the chemical.
-
Contaminated personal protective equipment (PPE), such as gloves.
-
Labware (e.g., vials, pipettes, flasks) that cannot be decontaminated.
This waste must be collected separately from non-hazardous waste streams.
Labeling and Storage of Waste
Proper labeling and storage are critical for safety and regulatory compliance.
-
Container: Use a chemically compatible container with a secure lid. The original container can be used if it is in good condition.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." Also, affix any required hazard pictograms (e.g., health hazard, environmental hazard).
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory or a central hazardous waste storage area. This area should be under the control of laboratory personnel and away from general laboratory traffic.
Arranging for Disposal
Hazardous waste disposal is regulated and must be handled by certified professionals.
-
Contact your EHS Office: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging hazardous waste disposal.
-
Waste Pickup: The EHS office will coordinate with a licensed hazardous waste disposal company for the pickup and final disposal of the chemical.
Disposal of Empty Containers
Even "empty" containers of this compound must be handled with care.
-
Triple Rinsing: If the container is to be disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent.
-
Rinsate Collection: The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.
-
Defacing the Label: After triple-rinsing and air-drying, the original label on the container should be defaced or removed.
-
Final Disposal: Consult your institution's guidelines for the final disposal of triple-rinsed containers. Some may be recycled, while others may be placed in the regular trash. If the container is not triple-rinsed, it must be disposed of as hazardous waste.[3][4][5]
Decision Logic for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Decision tree for this compound waste disposal.
By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
Essential Safety and Operational Guide for 3-(4-Methoxybenzyl)phthalide
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of 3-(4-Methoxybenzyl)phthalide (CAS No. 66374-23-0). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment
The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles should be compliant with EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before use and disposed of after contamination. Proper glove removal technique (without touching the outer surface) must be followed. |
| Body | Laboratory Coat or Chemical-Resistant Apron/Coveralls | A standard laboratory coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, chemical-resistant aprons or coveralls should be worn. |
| Respiratory | Use in a well-ventilated area. Respirator may be required. | All handling of the solid or solutions should be conducted in a certified chemical fume hood. If a fume hood is not available or if dust/aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. |
| Feet | Closed-Toe Shoes | Shoes should be made of a material that offers protection against accidental spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural workflow is mandatory to ensure safe handling of this compound from receipt to disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Methodologies
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Assemble and inspect all necessary PPE as detailed in the table above.
-
Prepare all required laboratory equipment (glassware, stir bars, etc.) and reagents.
-
-
Handling:
-
Weighing: Carefully weigh the solid compound in the fume hood. Avoid generating dust. Use a spatula and a tared weigh boat or glassine paper.
-
Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing. Ensure adequate stirring.
-
Reaction: Conduct all reactions within the fume hood. Monitor the reaction for any signs of unexpected changes.
-
-
Post-Handling & Cleanup:
-
Decontamination: Decontaminate all glassware and equipment that came into contact with the compound. Rinse with an appropriate solvent, which should be collected as hazardous waste.
-
Area Cleaning: Clean the work surface within the fume hood thoroughly.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat). Dispose of single-use items in the appropriate waste stream.
-
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste through a licensed contractor. |
| Contaminated Solid Waste | Includes gloves, weigh boats, paper towels, etc. Collect in a designated, sealed waste bag or container. Dispose of as hazardous chemical waste. |
| Liquid Waste | Includes reaction mixtures and solvent rinses. Collect in a sealed, properly labeled, and compatible waste container. Do not mix with incompatible waste streams. Dispose of through a licensed hazardous waste contractor. |
Note: Always consult your institution's specific waste disposal guidelines and comply with all local, state, and federal regulations. Never dispose of this chemical down the drain.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
